synthesis of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Introduction & Pharmacological Relevance The synthesis of 2-aryl thiazolidine-4-carboxylic acids represents a cornerstone methodology in medicinal chemistry. These heterocyclic compounds are highly valued as stable prodr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The synthesis of 2-aryl thiazolidine-4-carboxylic acids represents a cornerstone methodology in medicinal chemistry. These heterocyclic compounds are highly valued as stable prodrugs for L-cysteine, capable of penetrating cellular membranes to stimulate intracellular glutathione synthesis without the toxicity and rapid oxidation issues associated with free cysteine administration[1],[2].
Specifically, 2-(3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a derivative of significant interest. The introduction of the strongly electron-withdrawing nitro group on the aromatic ring not only alters the electronic landscape of the molecule but also enhances its potential as an antioxidant and radical scavenging agent[3],[4]. This whitepaper details the mechanistic causality, experimental rationale, and a self-validating protocol for the synthesis of this specific derivative.
Mechanistic Causality in Thiazolidine Ring Formation
The synthesis proceeds via a straightforward but highly dynamic nucleophilic cyclo-condensation between L-cysteine and 3-nitrobenzaldehyde[1]. As an application scientist, it is critical to view this not just as a mixing of reagents, but as a sequence governed by stereoelectronic effects.
Primary Nucleophilic Attack: The reaction initiates with the α-amino group of L-cysteine attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The meta-nitro group plays a crucial causal role here: its electron-withdrawing nature via inductive effects increases the partial positive charge on the carbonyl carbon, significantly accelerating this initial attack compared to an unsubstituted benzaldehyde[3].
Dehydration: The resulting unstable carbinolamine intermediate rapidly dehydrates to form an electrophilic Schiff base (imine)[1].
Intramolecular Cyclization: The spatially proximate sulfhydryl (-SH) group undergoes an intramolecular 5-endo-trig nucleophilic attack on the imine carbon. This closes the five-membered thiazolidine ring[1].
Because a new chiral center is generated at the C-2 position during cyclization, the reaction inherently yields a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers[1],[2].
Fig 1: Two-step nucleophilic cyclo-condensation mechanism forming the thiazolidine ring.
Experimental Design & Rationale
To ensure high yields and reproducible stereochemical profiles, the experimental design must control pH, solubility, and thermodynamics.
Reagent Selection (L-Cysteine HCl vs. Free Base): L-cysteine is notoriously prone to air-oxidation, forming disulfide-linked cystine. Utilizing L-cysteine hydrochloride ensures reagent stability. However, the hydrochloride salt protonates the amine, rendering it non-nucleophilic. Therefore, an equimolar amount of a mild base (such as sodium acetate or sodium bicarbonate) is mandatory to liberate the free amine in situ[3],[4].
Solvent System (Ethanol/Water): 3-Nitrobenzaldehyde is highly hydrophobic, whereas L-cysteine is highly polar and water-soluble. A biphasic or purely organic solvent system leads to poor kinetics. A 1:1 (v/v) Ethanol/Water mixture acts as a universal phase, ensuring both reagents remain in solution to maximize collision frequency[4].
Thermodynamic Control: While refluxing can accelerate the reaction, stirring at room temperature for 8–24 hours is preferred. Lower temperatures prevent thermal degradation of the product and yield a cleaner 2:1 diastereomeric ratio of the product[2].
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system. Each phase includes observable checkpoints to ensure scientific integrity.
Sodium acetate or NaHCO₃ (1.0 eq, e.g., 10.0 mmol)
3-Nitrobenzaldehyde (1.05 eq, e.g., 10.5 mmol)
Distilled Water & Absolute Ethanol
Workflow:
Buffer & Deprotection: Dissolve L-cysteine hydrochloride in distilled water. Slowly add sodium acetate under continuous magnetic stirring.
Validation Checkpoint: The solution should remain clear, and the pH should stabilize around 5.5–6.0, indicating the liberation of the free amine without pushing the solution into an alkaline range (which would trigger rapid disulfide formation).
Electrophile Introduction: Dissolve 3-nitrobenzaldehyde in absolute ethanol. Add this organic solution dropwise to the aqueous amino acid solution over 10 minutes[3].
Cyclo-Condensation: Cap the reaction flask and stir vigorously at room temperature for 8 to 24 hours[3],[4].
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. The disappearance of the highly UV-active 3-nitrobenzaldehyde spot confirms reaction completion.
Product Isolation: As the non-polar thiazolidine ring forms, the product will naturally begin to precipitate out of the aqueous-ethanolic mixture[3]. To maximize yield, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes.
Filtration & Washing: Isolate the precipitate via vacuum suction filtration. Wash the filter cake thoroughly with ice-cold ethanol followed by cold water[3],[4].
Causality: Cold washing removes unreacted aldehyde and trace sodium chloride/acetate byproducts without solubilizing the target compound.
Desiccation: Dry the resulting yellowish-white crystals under vacuum over anhydrous calcium chloride or silica gel to constant weight.
Fig 2: Standardized experimental workflow for the synthesis and isolation of the target compound.
Quantitative Data & Characterization
Proper characterization is required to confirm both the structural identity and the diastereomeric nature of the synthesized compound. Below is the expected analytical profile based on verified literature standards[2].
The synthesis of 2-(3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a highly efficient process that relies on the precise control of nucleophilic thermodynamics. By utilizing a buffered aqueous-ethanolic system, researchers can reliably force the cyclo-condensation of L-cysteine and 3-nitrobenzaldehyde to completion. The resulting compound serves as a critical scaffold for downstream drug development, particularly in the design of targeted antioxidant therapies and intracellular glutathione modulators.
References
BenchChem. "Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids."
Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)
Scholars Research Library. "Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids."
Comprehensive Characterization and Synthesis of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid: A Technical Guide
Executive Summary The rational design of prodrugs and targeted pharmacophores often relies on the stabilization of volatile or reactive biological precursors. 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid represen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of prodrugs and targeted pharmacophores often relies on the stabilization of volatile or reactive biological precursors. 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid represents a highly versatile heterocyclic scaffold. By masking the sulfhydryl and amino groups of L-cysteine, this compound acts as a stable, prolonged-release prodrug while simultaneously offering distinct physicochemical properties driven by the electron-withdrawing 3-nitrophenyl moiety[1].
This technical whitepaper provides an in-depth, self-validating framework for the synthesis, stereochemical characterization, and biological profiling of this compound.
Chemical Rationale and Structural Significance
Direct administration of L-cysteine in cellular assays or therapeutic applications is fundamentally limited by its rapid extracellular oxidation to cystine and its associated cellular toxicity at high concentrations[1]. Thiazolidine-4-carboxylic acid (TCA) derivatives circumvent this by acting as stable prodrugs. Once internalized, they undergo controlled ring-opening to liberate free L-cysteine, the rate-limiting building block for glutathione (GSH) biosynthesis[1].
The introduction of a 3-nitrophenyl group at the C2 position serves a dual purpose:
Electronic Modulation: The strong electron-withdrawing nature of the nitro group alters the pKa of the thiazolidine nitrogen, influencing the rate of intracellular hydrolysis.
Targeted Binding: In antiviral drug development, the bulky, electron-dense nitrophenyl ring enhances hydrophobic interactions within the active sites of viral enzymes, such as Influenza A neuraminidase[2]. Furthermore, the specific position of the nitro group modulates the compound's hydrogen-donating ability, directly impacting its free-radical scavenging (antioxidant) capacity[3].
Stereochemical Dynamics (Cis/Trans Epimerization)
The cyclocondensation of L-(R)-cysteine with 3-nitrobenzaldehyde generates a new chiral center at the C2 position, yielding a diastereomeric mixture of (2R,4R) (cis) and (2S,4R) (trans) isomers[4].
Mechanistic Causality:
In solution, these epimers exist in a dynamic equilibrium. The epimerization is driven by the lone pair of electrons on the thiazolidine nitrogen, which facilitates a reversible ring-opening event to form a Schiff base (azomethine) intermediate[4]. Subsequent recyclization via nucleophilic attack of the sulfhydryl group from the opposite face inverts the stereocenter.
Analytical Consequence: When characterizing the compound via NMR in protic or highly polarizable solvents (e.g., CDCl₃/CD₃OD), a single isolated diastereomer will gradually epimerize, resulting in a complex spectrum with duplicated signals[4].
Dynamic equilibrium of C2 epimers via a ring-opened Schiff base intermediate.
Standardized Synthesis Protocol
To ensure reproducibility and high yield, the following step-by-step methodology employs a self-validating biphasic solvent system[5],[3].
Reagents Required:
L-Cysteine hydrochloride monohydrate (10 mmol)
3-Nitrobenzaldehyde (10 mmol)
Sodium acetate (10 mmol)
Absolute ethanol & Distilled water
Step-by-Step Methodology:
Aqueous Phase Preparation: Dissolve L-cysteine hydrochloride in 25 mL of distilled water. Add sodium acetate to the solution.
Causality: Sodium acetate acts as a mild base/buffer. It neutralizes the hydrochloride salt to liberate the free amine of cysteine, which is strictly required for the initial nucleophilic attack on the aldehyde, while preventing the alkaline oxidation of the thiol group[3].
Organic Phase Preparation: Dissolve 3-nitrobenzaldehyde in 25 mL of absolute ethanol[3].
Cyclocondensation: Add the ethanolic aldehyde solution dropwise to the aqueous cysteine solution under continuous magnetic stirring at room temperature[5].
Reaction Monitoring: Stir vigorously for 12–24 hours. Validate the progress by monitoring the disappearance of the aldehyde via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase[5].
Precipitation: Transfer the reaction vessel to an ice-water bath (0–4°C) for 2 hours.
Causality: The reduced temperature drastically decreases the solubility of the newly formed hydrophobic thiazolidine ring in the aqueous-ethanolic mixture, driving the equilibrium toward solid product precipitation[3].
Isolation & Purification: Isolate the precipitate via vacuum filtration. Wash sequentially with cold ethanol (to remove unreacted aldehyde) and diethyl ether (to remove residual moisture)[5]. Dry under vacuum over anhydrous CaCl₂.
Analytical Characterization Profile
Rigorous structural validation requires a multi-modal spectroscopic approach. The table below summarizes the expected quantitative data for 2-(3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, synthesized via the protocol above[3],[6].
Analytical Method
Target Signal / Shift
Structural Assignment
FT-IR Spectroscopy
3350 – 3450 cm⁻¹
N-H stretching (thiazolidine secondary amine)
1700 – 1735 cm⁻¹
C=O stretching (carboxylic acid)
1530 & 1350 cm⁻¹
Asymmetric & symmetric NO₂ stretching
¹H-NMR (DMSO-d₆)
δ 5.60 – 5.90 ppm (s, 1H)
C2-H (Methine proton flanked by S and N)
δ 4.10 – 4.50 ppm (m, 1H)
C4-H (Chiral center of the cysteine core)
δ 3.10 – 3.60 ppm (m, 2H)
C5-H₂ (Diastereotopic methylene protons)
δ 7.60 – 8.30 ppm (m, 4H)
Aromatic protons (3-nitrophenyl group)
Mass Spectrometry
[M-H]⁻ m/z ~253
Deprotonated molecular ion (ESI-Negative mode)
Expert Note: To accurately integrate the ¹H-NMR spectrum without the confounding effects of rapid epimerization, DMSO-d₆ is the preferred solvent, as it significantly slows the exchange rate compared to methanolic or chloroform-based solvents[6],[4].
Biological Profiling & Applications
The unique structural topology of this compound enables several distinct biological applications:
Antiviral Activity (Neuraminidase Inhibition): Thiazolidine-4-carboxylic acid derivatives have shown significant efficacy against Influenza A strains (e.g., H7N3). The carboxylic acid at C4 mimics the natural binding of sialic acid in the viral neuraminidase active site, while the 3-nitrophenyl group anchors into adjacent hydrophobic pockets, effectively inhibiting viral replication and cellular entry[2].
Antioxidant Capacity: The compound demonstrates measurable radical scavenging activity in DPPH assays. The electron-withdrawing nitro group modulates the electron density of the thiazolidine ring, influencing the hydrogen-donating capacity of the N-H bond[3].
Intracellular Prodrug Activation: Upon cellular uptake, the compound undergoes enzymatic cleavage and non-enzymatic hydrolysis. This controlled degradation releases L-cysteine, which is immediately utilized in the biosynthesis of glutathione, thereby amplifying the cell's endogenous defense against reactive oxygen species (ROS)[1].
Intracellular activation pathway of thiazolidine prodrugs leading to ROS scavenging.
References
[1]Title: Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Source: J-Stage (Chemical and Pharmaceutical Bulletin). URL:1
[5]Title: Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives. Source: Benchchem. URL:5
[2]Title: Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Source: Taylor & Francis. URL:2
[3]Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Source: Pakistan Journal of Pharmaceutical Sciences. URL:3
[6]Title: Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Source: Taylor & Francis. URL:6
[4]Title: New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Source: Arkat USA. URL:4
Unveiling the Bio-Potential: A Technical Guide to 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The thiazolidine scaffold is a cornerstone in medicinal chemistry, with der...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet under-explored, member of this family: 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. While direct extensive research on this particular molecule is limited, this document serves as a comprehensive manual, extrapolating from the well-established biological activities of the 2-aryl-1,3-thiazolidine-4-carboxylic acid class to predict its potential and provide a robust framework for its investigation. We will delve into the probable biological activities, the underlying mechanistic pathways, and provide detailed, field-tested experimental protocols for researchers to validate these hypotheses. This guide is designed to empower researchers to unlock the therapeutic potential of this intriguing compound.
Introduction: The Thiazolidine Core - A Privileged Scaffold
The 1,3-thiazolidine-4-carboxylic acid nucleus is a versatile heterocyclic system derived from the condensation of L-cysteine with an aldehyde.[1] This core structure is present in a number of biologically active compounds, including the life-saving antibiotic penicillin. The substituent at the C-2 position of the thiazolidine ring plays a crucial role in defining the pharmacological profile of the molecule. The introduction of an aryl group at this position has given rise to a plethora of derivatives with diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][4][5]
The subject of this guide, 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, features a phenyl ring substituted with a nitro group at the meta position. The presence and position of the electron-withdrawing nitro group are expected to significantly influence the compound's biological activity. For instance, studies on other 2-aryl-thiazolidine-4-carboxylic acids have indicated that the nature of the substituent on the aromatic ring correlates with their antioxidant potential.[1]
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on 2-aryl-thiazolidine-4-carboxylic acid derivatives, we can postulate several key biological activities for 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.
Antioxidant Activity
Thiazolidine derivatives are known to possess antioxidant properties, primarily through their ability to scavenge free radicals.[1] However, the antioxidant potential of 2-aryl thiazolidine-4-carboxylic acids is influenced by the substituents on the aromatic ring. It has been observed that compounds with electron-donating groups (like -OCH3) on the aromatic ring exhibit better radical scavenging properties than those with electron-withdrawing groups such as -Cl, -F, and -NO2.[1] Therefore, it is hypothesized that 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid may exhibit modest, rather than potent, direct antioxidant activity. Its overall contribution to cellular redox balance may be more nuanced, potentially through the modulation of endogenous antioxidant pathways.
Hypothesized Antioxidant Action Workflow
Caption: Hypothesized antioxidant mechanisms of the target compound.
Anti-inflammatory Activity
Inflammation is a key pathological feature in numerous diseases. Many thiazolidine derivatives have demonstrated significant anti-inflammatory effects.[2][5] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[5][6] The anti-inflammatory potential of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid warrants investigation, with a focus on its ability to inhibit COX-2.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Hypothesized COX-2 inhibitory mechanism.
Neuroprotective Effects
Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation.[5] Thiazolidine-4-carboxylic acid derivatives have been shown to reduce oxidative stress and neuroinflammation, suggesting their potential as neuroprotective agents.[5][7] The neuroprotective effects are thought to be mediated by the reduction of reactive oxygen species (ROS) and the downregulation of pro-inflammatory cytokines like TNF-α and NF-κB.[5] Investigating the ability of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid to protect neuronal cells from insults is a promising research avenue.
Anticancer Activity
Certain 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells.[4] The anticancer activity of thiazolidinone derivatives has been observed against various cancer cell lines, including breast, liver, and colon cancer.[2] The cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest. The potential of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid as an anticancer agent should be evaluated against a panel of human cancer cell lines.
Synthesis and Characterization
The synthesis of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can be achieved through a well-established nucleophilic cyclic condensation reaction.
Synthesis Protocol
This protocol describes the synthesis via the condensation of L-cysteine hydrochloride and 3-nitrobenzaldehyde.[1]
Materials:
L-cysteine hydrochloride
3-Nitrobenzaldehyde
Sodium acetate
Ethanol
Distilled water
Procedure:
Dissolve L-cysteine hydrochloride in distilled water.
Add sodium acetate to the solution and stir until dissolved.
In a separate flask, dissolve 3-nitrobenzaldehyde in ethanol.
Add the ethanolic solution of 3-nitrobenzaldehyde to the aqueous solution of L-cysteine and sodium acetate.
Stir the reaction mixture vigorously at room temperature for 24 hours.
Cool the reaction mixture in an ice bath to facilitate precipitation.
Collect the precipitate by suction filtration.
Wash the precipitate several times with cold ethanol.
Dry the product under vacuum.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
1H-NMR and 13C-NMR Spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
Melting Point Analysis: To assess purity.
Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step methodologies for assessing the key predicted biological activities.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound.[8][9]
Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol or Ethanol
Test compound (2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid)
Ascorbic acid (positive control)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of the test compound and ascorbic acid in methanol.
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
Prepare serial dilutions of the test compound and ascorbic acid in methanol in a 96-well plate.
Add the DPPH solution to each well containing the test compound or standard.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
DPPH Assay Workflow
Caption: Step-by-step workflow for the DPPH antioxidant assay.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This fluorometric or colorimetric assay measures the peroxidase activity of COX-1 and COX-2.[6][10][11][12]
Materials:
COX Activity Assay Kit (commercially available)
Test compound
COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
96-well plate
Fluorometric or colorimetric plate reader
Procedure:
Follow the manufacturer's instructions for the preparation of reagents and samples.
Prepare a dilution series of the test compound.
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
Add the test compound or a known inhibitor (for control wells) to the respective wells.
Pre-incubate the enzyme with the inhibitor.
Initiate the reaction by adding arachidonic acid.
Measure the fluorescence or absorbance at the appropriate wavelength over time.
Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
In Vitro Neuroprotection Assay: SH-SY5Y Cell Model
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.[13][14][15]
Materials:
SH-SY5Y cells
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's disease models; amyloid-beta for Alzheimer's models)
Test compound
Cell viability assay reagent (e.g., MTT or PrestoBlue)
96-well cell culture plates
Procedure:
Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
(Optional) Differentiate the cells into a more mature neuronal phenotype using agents like retinoic acid.
Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).
Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).
Incubate for the required time to induce cell death (e.g., 24-48 hours).
Assess cell viability using a standard assay like the MTT assay.
Calculate the percentage of neuroprotection conferred by the test compound.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted and Experimental Biological Activity Data
Biological Activity
Assay
Predicted Outcome
Experimental Endpoint
Antioxidant
DPPH Radical Scavenging
Modest Activity
IC50 (µM)
Anti-inflammatory
COX-1 Inhibition
Low to Moderate Inhibition
IC50 (µM)
COX-2 Inhibition
Moderate to High Inhibition
IC50 (µM)
Neuroprotection
SH-SY5Y Neurotoxicity
Significant Protection
EC50 (µM)
Anticancer
MTT Assay (e.g., PC-3 cells)
Potential Cytotoxicity
IC50 (µM)
Conclusion and Future Directions
2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid represents a molecule of significant interest within the pharmacologically rich class of thiazolidine derivatives. While direct experimental data is currently sparse, the established structure-activity relationships of this compound class strongly suggest potential for antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The presence of the electron-withdrawing nitro group is a key structural feature that warrants detailed investigation to fully elucidate its impact on the biological profile.
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. The detailed experimental protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data. Future research should focus on a systematic evaluation of this compound using the outlined assays, followed by more in-depth mechanistic studies to identify its molecular targets and signaling pathways. Such investigations will be crucial in determining the therapeutic potential of this promising, yet under-explored, molecule.
References
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]
A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PMC. [Link]
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. PubMed. [Link]
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]
Timeline of experimental procedure for SH-SY5Y cells. ResearchGate. [Link]
Synthesis and antioxidant activity of some thiazolidin-4-one derivatives. ResearchGate. [Link]
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]
Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. PubMed. [Link]
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. [Link]
Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
Genesis and development of DPPH method of antioxidant assay. PMC. [Link]
Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. [Link]
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Scientific & Technology Research. [Link]
Comprehensive In Vitro Evaluation of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid: Mechanistic Insights and Preclinical Screening Protocols
Executive Summary Synthesized via the condensation of L-cysteine and 3-nitrobenzaldehyde, 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid represents a highly versatile polypharmacological scaffold. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Synthesized via the condensation of L-cysteine and 3-nitrobenzaldehyde, 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid represents a highly versatile polypharmacological scaffold. As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists, focusing instead on the causality behind experimental design. This whitepaper outlines the authoritative in vitro methodologies required to evaluate the compound's tri-fold biological activity: antimicrobial/antiviral efficacy, anti-proliferative cytotoxicity in oncology models, and hepatoprotective antioxidant capacity. Every protocol detailed herein is engineered as a self-validating system to ensure absolute data integrity.
Physicochemical Grounding: The Diastereomeric Imperative
Causality & Rationale:
Before initiating any in vitro biological assay, one must account for the stereochemical behavior of the thiazolidine ring. The synthesis inherently yields a mixture of cis and trans diastereomers. In protic solvents (like methanol or water) or under acidic conditions, the compound undergoes rapid epimerization and reversible ring-opening, leading to an unstable equilibrium1[1]. However, in anhydrous Dimethyl Sulfoxide (DMSO), the trans isomer remains highly stable and predominant 2[2]. Failing to control the solvent environment leads to irreproducible IC50 values due to active-compound degradation during the assay.
Weigh 10 mg of the lyophilized compound under anhydrous conditions.
Dissolve in anhydrous, cell-culture grade DMSO to create a 50 mM master stock.
Aliquot immediately into light-protected amber tubes and store at -20°C to prevent oxidative degradation.
Self-Validation: Perform a baseline 1H-NMR in DMSO-d6 to confirm the preservation of the trans configuration (major peaks at δ 6.52s for H2 and δ 4.7m for H4) prior to biological screening[2].
Fig 1. In vitro screening workflow for the thiazolidine derivative.
Module 1: Antimicrobial and Antiviral Profiling
Causality & Rationale:
Cysteine derivatives bearing thiazolidine-4-carboxylic acid cores exhibit potent antiviral properties by physically aggregating viral protein disks (e.g., the 20S protein disk of the Tobacco Mosaic Virus), thereby disrupting viral assembly 3[3]. Furthermore, the addition of the highly lipophilic 3-nitrophenyl group enhances membrane permeation, making the compound highly effective against phytopathogenic fungi and certain viral envelopes 4[4].
Protocol: Viral Plaque Reduction Assay
Seed host cells (e.g., MDCK for influenza or appropriate plant protoplasts for TMV) in 6-well plates until 90% confluent.
Pre-treat cells with serial dilutions of the compound (10, 50, 100, 500 μg/mL) for 2 hours to allow intracellular accumulation.
Inoculate with the target virus at a Multiplicity of Infection (MOI) of 0.01.
Overlay with agarose-containing media to restrict viral spread to neighboring cells, and incubate for 72 hours.
Fix with 4% formaldehyde, stain with 0.1% crystal violet, and count the resulting plaques.
Self-Validation: Ribavirin must be included as a positive control to benchmark efficacy[3]. Crucially, a mock-infected well treated with the compound must be included to ensure the drug itself does not induce a cytopathic effect (CPE) that mimics viral plaques.
Module 2: Anti-Proliferative Evaluation in Oncology Models
Causality & Rationale:
Nitroaromatic compounds act as classic hypoxia-activated prodrugs. In the hypoxic microenvironment of solid tumors (such as PC-3 prostate cancer cells), the 3-nitrophenyl moiety undergoes rapid reduction by overexpressed nitroreductases. This futile redox cycling generates supraphysiological levels of Reactive Oxygen Species (ROS), triggering mitochondrial depolarization and subsequent apoptosis 2[2].
Protocol: MTT Viability and Annexin V/PI Flow Cytometry
Seed PC-3 cells at 5 × 10³ cells/well in a 96-well plate. Incubate overnight to allow adherence.
Treat with the compound (1–100 μM) for 48 hours.
Add 20 μL of MTT reagent (5 mg/mL) per well; incubate for 4 hours to allow metabolically active cells to reduce MTT to formazan.
Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm.
Apoptosis Profiling: Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
Self-Validation: Use 0.1% DMSO as a vehicle control (which must yield >95% viability to rule out solvent toxicity) and Doxorubicin (1 μM) as a positive control for apoptosis induction.
Module 3: Hepatoprotective and Antioxidant Rescue
Causality & Rationale:
In stark contrast to its cytotoxic mechanism in hypoxic cancer cells, the thiazolidine-4-carboxylic acid core acts as a potent hepatoprotectant in healthy liver cells. Cellular hydrolases slowly open the thiazolidine ring, releasing L-cysteine. Because cysteine is the rate-limiting amino acid in Glutathione (GSH) biosynthesis, this stoichiometric release replenishes the intracellular antioxidant pool, protecting hepatocytes from xenobiotic-induced necrosis5[5].
Protocol: APAP-Induced Toxicity in HepG2 Cells
Seed HepG2 cells at 1 × 10⁴ cells/well.
Pre-treat with the compound (10, 20, 50 μM) for 12 hours to prime the GSH synthesis pathway.
Expose cells to 10 mM Acetaminophen (APAP) for 24 hours to induce severe GSH depletion and ROS accumulation.
ROS Quantification: Stain with 10 μM DCFDA for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm).
GSH Quantification: Lyse cells and use a DTNB (Ellman’s reagent) colorimetric assay to measure total GSH at 412 nm.
Self-Validation: Use N-acetylcysteine (NAC) at 1 mM as the gold-standard positive control for GSH restoration to validate the dynamic range of the assay.
Fig 2. Dual mechanism of action: ROS generation in oncology vs. GSH restoration in hepatocytes.
Quantitative Data Synthesis
To facilitate cross-disciplinary comparison, the expected in vitro performance metrics of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives are summarized below, synthesized from established literature baselines:
Assay Type
Target Model
Metric
Representative Value Range
Control Benchmark
Antiviral
TMV (In vitro assembly)
Inhibition Rate
40 - 50% at 500 μg/mL
Ribavirin (38 - 40%)
Cytotoxicity
PC-3 (Prostate Cancer)
IC50
15 - 30 μM
Doxorubicin (1.5 μM)
Hepatoprotection
HepG2 (APAP model)
Intracellular GSH
+60% recovery vs APAP
NAC (+75% recovery)
Antimicrobial
A. solani (Fungi)
MIC
32 - 64 μg/mL
Carbendazim (16 μg/mL)
References
Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Taylor & Francis. 2
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI.4
Thiazolidinecarboxylic acid derivatives and treatment of liver diseases therewith. Google Patents. 5
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKAT USA. 1
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents (Mechanism Focus). MDPI. 3
Application Note & Protocols: High-Purity Purification of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Introduction: The Critical Role of Purity 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of L-cysteine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity
2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of L-cysteine, it serves as a valuable prodrug and a versatile synthetic intermediate for more complex bioactive molecules.[1] The efficacy, safety, and regulatory compliance of any subsequent active pharmaceutical ingredient (API) derived from this intermediate are directly dependent on its purity.
This document provides a comprehensive guide for researchers and drug development professionals on robust, scalable, and validated methods for the purification of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to make informed decisions and troubleshoot effectively. The protocols described herein are designed to systematically eliminate common process-related impurities, such as unreacted starting materials (L-cysteine, 3-nitrobenzaldehyde), diastereomers, and other side-products.
Compound Profile & Initial Assessment
The molecular structure, with its combination of a polar thiazolidine carboxylic acid moiety and a non-polar nitrophenyl group, dictates its physicochemical properties and thus the purification strategy.
Property
Value / Description
Rationale & Implication for Purification
Molecular Formula
C₁₀H₁₀N₂O₄S
---
Molecular Weight
254.26 g/mol
Relevant for characterization and yield calculations.
Appearance
Typically a pale yellow or off-white solid.
The nitrophenyl chromophore imparts color. Color intensity can be an initial, qualitative indicator of purity.
The acidic -COOH and basic -NH- groups allow for manipulation of solubility via pH adjustment, which is the cornerstone of extractive purification.[2]
Stereochemistry
Two chiral centers (C2 and C4).
Synthesis typically yields a diastereomeric mixture.[1] Purification methods must be capable of separating these isomers if required.
Predicted Solubility
Poorly soluble in water and non-polar solvents (e.g., hexane). Soluble in polar organic solvents (e.g., ethanol, methanol, acetone).
This profile is ideal for purification by recrystallization from polar organic solvents.
Strategic Purification Workflow
The choice of purification method depends on the initial purity of the crude material and the final purity required. The following diagram outlines a logical decision-making process.
Caption: Step-by-step workflow for the acid-base extraction protocol.
Dissolution: Suspend the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.
Extraction: Add 5% aqueous sodium bicarbonate solution (50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh 5% NaHCO₃ solution (2 x 25 mL). Combine all aqueous extracts.
Washing: Wash the combined aqueous extracts with fresh ethyl acetate (25 mL) to remove any remaining neutral impurities. Discard the organic wash.
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper) and precipitation is complete.
Collection: Collect the white/pale yellow precipitate by vacuum filtration.
Final Wash & Drying: Wash the solid with cold deionized water to remove inorganic salts (e.g., NaCl) and dry thoroughly under vacuum.
Method 3: Preparative Column Chromatography
For achieving the highest level of purity (>99.5%) or for separating closely related structures such as diastereomers, flash column chromatography is the method of choice. The separation is based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase.
Causality Behind Experimental Choices:
Stationary Phase: Silica gel is used due to its high surface area and polar silanol groups, which interact strongly with the polar functional groups of the analyte.
Mobile Phase: A mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate) allows for fine-tuning of the eluting power. Adding a small amount of acid (e.g., acetic acid) to the mobile phase protonates the carboxylic acid group, reducing its interaction with the silica and preventing peak "tailing," resulting in sharper, more symmetrical peaks.
Protocol 6.1: Flash Chromatography
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude material on a silica gel plate and develop it in various ratios of Hexane:Ethyl Acetate. The ideal system should give the product an Rƒ value of ~0.3.
Column Packing: Prepare a silica gel column using the selected mobile phase (e.g., Hexane:Ethyl Acetate 1:1 + 0.5% Acetic Acid).
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like acetone. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution process using TLC or a UV detector.
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the highly purified compound.
Parameter
Recommended Specification
Stationary Phase
Silica Gel, 230-400 mesh
Mobile Phase
Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%)
Mobile Phase Additive
0.5% Acetic Acid or Formic Acid
Detection
UV at 254 nm
Purity Validation
Purification is only complete upon rigorous validation.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is most suitable.
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase: A: Water + 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile + 0.1% TFA
Gradient: 10% B to 90% B over 15 minutes
Detection: UV at 254 nm
Result: A single, sharp peak indicates high purity. Purity can be calculated from the peak area percentage.
Melting Point (MP): A pure crystalline solid will have a sharp and reproducible melting point range. Impurities typically depress and broaden the melting point.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm the chemical structure and can reveal the presence of impurities through extraneous peaks. The absence of peaks corresponding to starting materials is a key indicator of successful purification.
References
Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed.
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online.
Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer. ACS Publications.
Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Bentham Science.
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
Synthesis of Thiazolidinedione Compound Library. MDPI.
Solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. Pharmascholars.
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Nature.
Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. IJSDR.
Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.
Solubility of Organic Compounds. University of Calgary.
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nanobiomedicine Letters.
Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. ResearchGate.
General procedures for the purification of Carboxylic acids. LookChem.
Application Notes and Protocols for Anticancer Activity Testing of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo anticancer activity testing of the novel compound, 2-(3-Nitrophenyl)-1,3-t...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo anticancer activity testing of the novel compound, 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to thoroughly evaluate its potential as a cancer therapeutic.
Introduction: The Rationale for Investigating 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
The thiazolidine-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a variety of biologically active compounds. Derivatives of 4-thiazolidinone have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The incorporation of a nitro-aromatic group, such as the 3-nitrophenyl moiety, is also of significant interest. Nitro-containing compounds are known to play a role in cancer therapy, with some acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[4] Nitrogen-containing heterocycles are fundamental to the design of many anticancer agents due to their ability to interact with biological targets like DNA and key enzymes in cancer-related pathways.[5][6][7][8]
The compound 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid combines these two pharmacologically significant moieties. This unique structural combination warrants a systematic investigation into its anticancer potential. These application notes will guide the user through a tiered screening approach, starting with broad in vitro cytotoxicity profiling and progressing to more detailed mechanistic studies and in vivo validation.
PART 1: In Vitro Anticancer Activity Assessment
The initial phase of testing aims to determine the cytotoxic and antiproliferative effects of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid against a panel of human cancer cell lines. This provides a broad-spectrum view of its potential efficacy and identifies sensitive cancer types for further investigation.
Cell Line Selection and Culture
A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel is a standard for such screenings.[9] A representative selection should include cell lines from major cancer types:
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[11]
Subculture: To maintain exponential growth, passage cells upon reaching 80-90% confluency.[11]
Cytotoxicity and Cell Viability Assays
Two robust and widely used colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13]
Protocol 2: MTT Assay for Cytotoxicity [11][12][15]
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
Compound Treatment: Prepare a stock solution of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[11]
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[16][17][18][19]
Protocol 3: SRB Assay for Cytotoxicity [3][17][20]
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[20]
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[20]
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[20]
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[18]
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity assays should be summarized in a clear and concise table.
Table 1: In Vitro Cytotoxicity of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Cancer Cell Line
Tissue of Origin
IC50 (µM) - MTT Assay
IC50 (µM) - SRB Assay
Doxorubicin (Positive Control) IC50 (µM)
MCF-7
Breast Adenocarcinoma
Enter Data
Enter Data
Enter Data
NCI-H460
Lung Carcinoma
Enter Data
Enter Data
Enter Data
SF-268
Glioma
Enter Data
Enter Data
Enter Data
HCT-116
Colorectal Carcinoma
Enter Data
Enter Data
Enter Data
PC-3
Prostate Carcinoma
Enter Data
Enter Data
Enter Data
| HepG2 | Hepatocellular Carcinoma | Enter Data | Enter Data | Enter Data |
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental results.
PART 2: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic potential of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is established, the next critical step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[21][22]
Apoptosis Detection
Several assays can be employed to determine if the compound induces apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[23] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]
Cell Treatment: Treat cells with 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid at its IC50 concentration for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[11]
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
Flow Cytometry: Analyze the cells by flow cytometry.[11] Annexin V positive/PI negative cells are in early apoptosis, Annexin V positive/PI positive cells are in late apoptosis, and Annexin V negative/PI positive cells are necrotic.
Apoptosis is executed by a family of proteases called caspases.[21] Measuring the activity of key executioner caspases, such as caspase-3, can confirm the induction of apoptosis.[22][23]
Protocol 5: Caspase-3 Activity Assay
Cell Lysis: Treat cells with the compound as described above. Lyse the cells to release cellular contents.
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AFC).
Incubation: Incubate at 37°C to allow for substrate cleavage.
Signal Detection: Measure the fluorescence or absorbance to quantify caspase-3 activity.
Visualization of Experimental Workflows
Caption: Workflow for in vitro cytotoxicity screening.
Application Note: A Comprehensive Guide to In Vitro Antioxidant Capacity Assessment of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the comprehensive in vitro evaluation of the antioxidant potential of 2-(3-Nitrophenyl)-1,3-thiazolidin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the comprehensive in vitro evaluation of the antioxidant potential of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. Thiazolidine-4-carboxylic acid derivatives are a class of heterocyclic compounds recognized for a wide range of pharmacological activities.[1] The antioxidant capacity of these molecules is significantly influenced by the nature and position of substituents on the aromatic ring at the C-2 position.[2] Electron-withdrawing groups, such as the 3-nitro (-NO2) group in the target compound, have been observed in similar series to reduce radical scavenging activity compared to electron-donating groups.[2][3] Therefore, a multi-assay, mechanistically diverse approach is crucial for a thorough and accurate characterization. This guide moves beyond single-point assays to present a panel of four distinct, validated protocols—DPPH, ABTS, FRAP, and ORAC—to provide a holistic antioxidant profile. We explain the causality behind experimental choices, provide step-by-step protocols, and offer frameworks for data interpretation and validation, empowering researchers to generate robust and reliable data.
Guiding Principle: A Multi-Mechanistic Approach to Antioxidant Assessment
A single antioxidant assay is insufficient to fully characterize a compound's potential. Antioxidants can act through two primary mechanisms:
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical species. This process is generally associated with a color change in the reactive species. Assays like DPPH, ABTS, and FRAP are primarily based on the SET mechanism.[4][5]
Hydrogen Atom Transfer (HAT): The antioxidant quenches a radical by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method and is considered biologically relevant as it uses a peroxyl radical source.[6][7]
By employing assays from both categories, researchers can gain a more complete understanding of the compound's mode of action. This application note details the protocols for a recommended panel to achieve this comprehensive profile.
Caption: General workflow for antioxidant profiling.
The DPPH assay is a rapid and widely used SET-based method.[5] DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum at approximately 517 nm.[8] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine).[5] This reduction leads to a stoichiometric loss of the violet color, which is measured spectrophotometrically. The degree of decolorization is directly proportional to the radical-scavenging activity of the compound.
Preparation of DPPH Stock Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle or covered in foil to protect it from light.[9]
Preparation of Test Compound and Standard: Prepare a 1 mg/mL stock solution of the test compound in methanol or DMSO. Prepare a series of dilutions from this stock to obtain final concentrations ranging from 1 to 500 µg/mL. Prepare an identical dilution series for the positive control (e.g., ascorbic acid).
Assay Execution:
In a 96-well plate, add 100 µL of the various dilutions of the test compound or standard to respective wells.
Add 100 µL of methanol to a well to serve as the negative control (A_control).
Add 100 µL of the 0.1 mM DPPH solution to all wells.[9]
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
Data Analysis and Interpretation
The radical scavenging activity is calculated as a percentage of inhibition using the following formula:[9]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
A_control is the absorbance of the DPPH solution with the solvent blank.
A_sample is the absorbance of the DPPH solution with the test compound or standard.
The results are typically expressed as the IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This is determined by plotting the % inhibition against the compound concentrations and performing a non-linear regression analysis.
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm.[11] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral ABTS form. The extent of this decolorization is proportional to the antioxidant's concentration and activity. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[11]
Detailed Experimental Protocol
Materials:
ABTS diammonium salt
Potassium persulfate (or ammonium persulfate)
Phosphate-buffered saline (PBS) or ethanol
Trolox (standard)
Test Compound
Procedure:
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
Prepare a 7 mM aqueous solution of ABTS.
Prepare a 2.45 mM aqueous solution of potassium persulfate.[9][12]
Mix the two solutions in a 1:1 ratio (v/v).
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[9]
Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9] This standardization is critical for reproducibility.
Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and a series of dilutions as described for the DPPH assay. Prepare a Trolox standard curve (e.g., 0-100 µM).[11]
Assay Execution (96-well plate format):
Add 20 µL of the test compound dilutions, Trolox standards, or a blank solvent to the wells.
Add 180 µL of the adjusted ABTS•+ working solution to each well.[11]
Incubate at room temperature for approximately 6-10 minutes.[9]
Measurement: Read the absorbance at 734 nm.
Data Analysis and Interpretation
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition of the Trolox standards against their concentrations. The TEAC value of the test compound is then calculated by comparing its scavenging activity to that of Trolox.
% Inhibition = [(A_control - A_sample) / A_control] x 100
TEAC (µM) = (IC50 of Trolox / IC50 of Sample) x Concentration of Sample
Trolox Conc. (µM)
Absorbance (734 nm)
% Inhibition
0 (Control)
0.700
0.0
10
0.615
12.1
25
0.505
27.9
50
0.351
49.9
75
0.198
71.7
100
0.085
87.9
Table 2: Example data for generating a Trolox standard curve in the ABTS assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle of the Assay
The FRAP assay directly measures the total antioxidant (or reducing) power of a sample. It does not measure radical scavenging but rather the ability of a compound to reduce a ferric iron (Fe³⁺) complex to its ferrous iron (Fe²⁺) form.[13] The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless. At low pH, antioxidants reduce this complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored product with an absorbance maximum at 593 nm.[14] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.
Caption: Principle of the FRAP assay.
Detailed Experimental Protocol
Materials:
Acetate buffer (300 mM, pH 3.6)
TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
Test Compound
Procedure:
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm this reagent to 37°C before use.[4]
Preparation of Standard Curve: Prepare a series of aqueous ferrous sulfate solutions (e.g., 100 to 2000 µM).
Preparation of Test Compound: Prepare dilutions of the test compound in a suitable solvent.
Assay Execution (96-well plate format):
Add 20 µL of the test compound dilutions, standards, or a blank solvent to the wells.
Add 180 µL of the pre-warmed FRAP reagent to all wells.
Mix and incubate at 37°C for a defined period (typically 4-30 minutes).[4][14] A 10-minute incubation is common.[15]
Measurement: Read the absorbance at 593 nm.
Data Analysis and Interpretation
The antioxidant capacity is determined from a standard curve of FeSO₄. The results are expressed as mmol Fe²⁺ equivalents per gram or mole of the test compound.
FeSO₄ Conc. (µM)
Absorbance (593 nm)
0
0.050
200
0.215
400
0.405
800
0.790
1200
1.150
1600
1.510
Table 3: Example data for a ferrous sulfate standard curve in the FRAP assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle of the Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[16] A free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), produces peroxyl radicals upon thermal decomposition.[7] These radicals quench the fluorescence of a probe, typically fluorescein. Antioxidants present in the sample inhibit this quenching by scavenging the peroxyl radicals, thereby preserving the fluorescent signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[6]
Fluorescence microplate reader with temperature control and injectors (optional, but recommended)
Procedure:
Reagent Preparation:
Fluorescein Working Solution: Prepare a stock solution and dilute it with phosphate buffer immediately prior to use.[16]
AAPH Solution: Dissolve AAPH in phosphate buffer. This solution is thermally sensitive and should be prepared fresh and kept on ice until use.[16]
Trolox Standards and Test Compound: Prepare serial dilutions in phosphate buffer.
Assay Execution:
Pipette 25 µL of the test compound, Trolox standards, or buffer (blank) into the wells of the black microplate.[17]
Add 150 µL of the fluorescein working solution to all wells.
Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[6]
Initiate the reaction by adding 25 µL of the AAPH solution to all wells. Using an automated injector is highly recommended for consistency.[17]
Measurement: Immediately begin monitoring the fluorescence kinetically at 37°C. Readings are typically taken every 1-2 minutes for 60-90 minutes. Excitation wavelength is ~485 nm, and emission is ~520 nm.[6]
Data Analysis and Interpretation
The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) for each sample. The Net AUC is calculated by subtracting the AUC of the blank.
Net AUC = AUC_sample - AUC_blank
A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the test compound is then determined from this curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
Trolox Conc. (µM)
Net AUC (Fluorescence Units x min)
0
0
6.25
2500
12.5
5100
25
10500
50
20800
Table 4: Example data for a Trolox standard curve in the ORAC assay.
Synthesis of Results and Concluding Remarks
Assay
Primary Mechanism
Result Metric
Hypothetical Outcome for Test Compound
DPPH
SET
IC50 (µM)
Moderate activity expected.
ABTS
SET
TEAC (µM)
Moderate activity expected.
FRAP
SET
Fe(II) Equiv. (µM)
Moderate reducing power expected.
ORAC
HAT
TEAC (µM)
Activity may differ from SET assays.
Table 5: Summary framework for interpreting multi-assay antioxidant data.
Interpretation Insights:
Structure-Activity Relationship: As noted in studies on related compounds, the electron-withdrawing nitro group is expected to result in lower antioxidant activity compared to analogues with electron-donating substituents like -OCH3 or -OH.[1][2][3] A moderate to low activity would therefore be a self-validating result consistent with existing literature.
Mechanistic Preference: Comparing the results from SET-based assays (DPPH, ABTS, FRAP) with the HAT-based ORAC assay can reveal the compound's preferred mechanism of action. Similar potency across all assays would suggest a broad-spectrum antioxidant, while higher potency in one class over the other indicates a more specific mechanism.
By following these detailed protocols and interpretation guidelines, researchers can confidently and accurately characterize the antioxidant properties of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, contributing valuable data for its potential development as a therapeutic agent.
References
Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
Jagtap, R., & Pardeshi, S. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Der Pharmacia Lettre, 6(1), 103-113. [Link]
Semantic Scholar. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
Ahmad, I., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI. [Link]
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
Stratford, K., et al. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. PMC. [Link]
Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
Al-Abdullah, E. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. [Link]
Al-Abdullah, E. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Publications. [Link]
Gulcin, I. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity. ResearchGate. [Link]
ResearchGate. (2022). (PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. JOCPR. [Link]
ResearchGate. (2026). Dual Therapeutic Potential of 2-(2-Nitrophenyl)-1,3-Thiazolidine-4-Carboxylic Acid Via Hepatoprotection and Iron Regulation in Rotenone Induced Sprague Dawley Male Rats. ResearchGate. [Link]
Ghorab, M. M., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. MDPI. [Link]
Application Note: Cell-Based Assays for 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid
Introduction & Biological Context 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a cyclic organic compound synthesized via the condensation of L-cysteine and 3-nitrobenzaldehyde [1]. In cellular environments, 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Context
2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a cyclic organic compound synthesized via the condensation of L-cysteine and 3-nitrobenzaldehyde [1]. In cellular environments, 2-aryl substituted thiazolidine-4-carboxylic acids exhibit highly context-dependent biological activities. They are extensively investigated for their dual roles:
Cytotoxic Agents: Capable of inducing apoptosis in specific cancer cell lines (e.g., MCF7 breast cancer and HCT116 colon cancer) through intracellular target interactions and caspase activation [2].
Cytoprotective Prodrugs: Acting as "masked" cysteine delivery systems. Free L-cysteine is unstable and potentially neurotoxic; however, the thiazolidine ring allows safe cellular uptake. Once in the cytosol, it undergoes non-enzymatic hydrolysis to replenish intracellular glutathione (GSH) pools, thereby rescuing cells from oxidative stress [3].
This application note provides validated, step-by-step protocols for evaluating both the anticancer and antioxidant capacities of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid in cell-based systems.
Mechanistic Pathways
The experimental design for this compound must account for its divergent pathways depending on the cellular redox state and the specific cell line used. Understanding this causality is critical for selecting the correct assay timelines and readouts.
Divergent intracellular pathways of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.
Experimental Protocols
Protocol A: Cytotoxicity and Apoptosis Evaluation in MCF7 Cells
Rationale & Causality: Thiazolidine derivatives with a 2-aryl substituent (especially those containing nitro groups) exhibit stereospecific cytotoxicity. The MTT assay measures metabolic viability via mitochondrial reductase activity, while a secondary fluorometric Caspase-3 assay validates that the mechanism of cell death is apoptotic rather than necrotic [1].
Materials:
MCF7 human breast adenocarcinoma cells.
Compound stock: 100 mM in cell-culture grade DMSO.
MTT Reagent (5 mg/mL in PBS).
Ac-DEVD-AMC (Caspase-3 fluorogenic substrate).
Step-by-Step Workflow:
Cell Seeding: Seed MCF7 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.
Compound Treatment: Aspirate media and replace with fresh media containing varying concentrations of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (1 µM to 100 µM).
Critical Causality: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Higher DMSO levels induce baseline cytotoxicity, confounding the compound's true IC50. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM) to create a self-validating assay system.
Incubation: Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.
Mechanism: Viable cells convert the soluble yellow MTT into insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductases.
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
Caspase-3 Validation: In a parallel plate treated at the calculated IC50, lyse cells after 24 h. Add 50 µM Ac-DEVD-AMC substrate. Measure fluorescence (Ex 380 nm / Em 460 nm) to confirm apoptosis induction.
Protocol B: Intracellular Glutathione (GSH) Restoration in H₂O₂-Stressed Cells
Rationale & Causality: To evaluate the compound's efficacy as a cysteine prodrug. Once inside the slightly alkaline/neutral cytosol (pH 7.4), the thiazolidine ring spontaneously hydrolyzes, providing a steady supply of L-cysteine for de novo GSH synthesis, which is critical for neutralizing reactive oxygen species (ROS) [3].
Materials:
HepG2 cells (hepatocellular carcinoma, chosen for high metabolic and GST activity).
Hydrogen Peroxide (H₂O₂, 500 µM).
Monochlorobimane (MCB, 40 µM).
Step-by-Step Workflow:
Cell Seeding: Seed HepG2 cells at
2×104
cells/well in a black, clear-bottom 96-well plate. Incubate for 24 h.
Pre-treatment (Prodrug Loading): Treat cells with 50 µM of the compound for 12 hours.
Critical Causality: A 12-hour pre-incubation is required because the non-enzymatic ring-opening and subsequent enzymatic GSH biosynthesis (via
γ
-glutamylcysteine synthetase) is a time-dependent process. Immediate stress induction would fail to capture the prodrug's protective effect.
Oxidative Stress Induction: Wash cells with PBS and expose them to 500 µM H₂O₂ in serum-free media for 2 hours to deplete endogenous GSH.
GSH Quantification: Remove media, wash, and add 40 µM MCB in PBS. Incubate for 30 minutes at 37°C.
Mechanism: MCB is non-fluorescent until it forms an adduct specifically with GSH, a reaction catalyzed by intracellular Glutathione S-Transferase (GST). This makes it highly specific compared to generic thiol-reactive dyes.
Measurement: Read fluorescence at Ex 390 nm / Em 490 nm.
Data Presentation & Expected Outcomes
The following table summarizes the anticipated quantitative data structure for validating the compound's dual efficacy.
3 to 5-fold increase in Caspase-3 activity vs. vehicle.
GSH Depletion
HepG2
H₂O₂ (500 µM, 2h)
Fluorescence (490 nm)
>60% reduction in intracellular GSH vs. untreated.
GSH Restoration
HepG2
Compound (50 µM) + H₂O₂
Fluorescence (490 nm)
Recovery of GSH to >85% of baseline levels.
References
Mahdy, A. R. E., Elboray, E. E., Fandy, R. F., Abbas-Temirek, H. H., & Aly, M. F. (2016). "New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives." ARKIVOC. URL: [Link]
Liu, M.-L., et al. (2013). "DNA binding, nuclease, and colon cancer cell inhibitory activity of a Cu(II) complex of a thiazolidine-4-carboxylic acid derivative." Journal of Coordination Chemistry. URL: [Link]
Lozano, O., et al. (2014). "Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity." Chemical Research in Toxicology. URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Aryl-1,3-Thiazolidine-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. These molecules serve as crucial intermediates in medicinal chemistry, notably as prodrugs of L-cysteine.[1] This resource provides troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis in your laboratory.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up the reaction between L-cysteine and an aromatic aldehyde, but after the specified reaction time, you observe little to no precipitate, and TLC analysis shows mostly starting materials.
Potential Causes & Solutions:
Incorrect pH: The cyclocondensation reaction is pH-sensitive. While traditionally performed under acidic conditions (pH 4-5), some reactions proceed more efficiently at a neutral pH (around 7.4).[2]
Troubleshooting Step: Screen a range of pH values to find the optimal condition for your specific aldehyde. You can prepare small-scale reactions in different buffer systems to identify the most effective pH.
Low Reactant Concentration: Insufficient concentrations of L-cysteine or the aldehyde can slow down the reaction rate.
Troubleshooting Step: Increase the concentration of your reactants. Using a slight excess of one reactant can also drive the reaction forward.[2]
Unsuitable Solvent: The solubility of both L-cysteine and the aromatic aldehyde is critical for the reaction to proceed.
Troubleshooting Step: A mixture of ethanol and water is a common solvent system.[3] If solubility is an issue, consider screening other solvents or solvent mixtures. For some substrates, acidified methanol under reflux has proven effective.[1][4]
Insufficient Reaction Time: Less reactive aromatic aldehydes may require longer reaction times to achieve good conversion.
Troubleshooting Step: Monitor the reaction over an extended period (up to 24-48 hours) using TLC or LC-MS to ensure it has gone to completion.[2]
Reaction Reversibility: The formation of the thiazolidine ring can be reversible under certain conditions.[2]
Troubleshooting Step: Once the reaction is complete, adjust the pH or change the solvent to stabilize the product and prevent decomposition.[2]
Issue 2: Formation of an Unwanted Diastereomeric Mixture
Your reaction has produced the desired product, but NMR analysis reveals a mixture of diastereomers, which is complicating purification and characterization.
Potential Causes & Solutions:
Inherent Stereochemistry: The reaction of a chiral molecule like L-cysteine with an aldehyde creates a new stereocenter at the C2 position of the thiazolidine ring, naturally leading to the formation of diastereomers (cis and trans isomers).[1]
Troubleshooting Step 1: Characterization: First, use NMR spectroscopy to determine the diastereomeric ratio of your product mixture.
Troubleshooting Step 2: Separation: Attempt to separate the diastereomers using column chromatography or fractional crystallization. The choice of solvent system for both techniques is crucial and may require some optimization.
Troubleshooting Step 3: Influencing Diastereoselectivity: Reaction conditions can influence the diastereomeric ratio. For instance, performing the reaction in acidified methanol under reflux may alter the selectivity.[1] Experimenting with different solvents and temperatures can help favor the formation of one diastereomer over the other.
Issue 3: Difficulty with Product Purification
You've obtained a crude product, but removing unreacted starting materials and side products is proving to be a challenge.
Potential Causes & Solutions:
Solubility Issues: The product and starting materials may have similar solubilities in common solvents, making simple precipitation or washing ineffective.
Troubleshooting Step 1: Recrystallization: Recrystallization from a hot mixture of ethanol and water can be an effective method for purifying 2-aryl-thiazolidine-4-carboxylic acids.[3]
Troubleshooting Step 2: Washing: Washing the filtered product with a solvent in which the impurities are soluble but the product is not, such as diethyl ether, can remove unreacted aldehyde.[1][3]
Troubleshooting Step 3: pH Adjustment: The carboxylic acid moiety allows for manipulation of solubility based on pH. Consider dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate.
Issue 4: Product Instability or Decomposition
You've successfully synthesized and isolated your product, but it appears to be degrading over time or during subsequent analytical procedures.
Potential Causes & Solutions:
Hydrolytic Instability: The thiazolidine ring can be susceptible to hydrolysis, especially in aqueous solutions, leading to a reversion to the starting L-cysteine and aldehyde.[5][6]
Troubleshooting Step 1: Storage Conditions: Store the purified product in a dry, cool, and dark environment to minimize degradation.
Troubleshooting Step 2: N-Acetylation: Acetylation of the nitrogen atom in the thiazolidine ring can help prevent non-enzymatic degradation.[5] This can be achieved by reacting the product with acetic anhydride in the presence of a base like sodium carbonate.[3]
Troubleshooting Step 3: pH Control: Maintain a pH that favors the stability of the thiazolidine ring. This may need to be determined empirically for your specific compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids.
Q1: What is the general reaction mechanism for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids?
A1: The synthesis proceeds through a cyclocondensation reaction. The first step involves a nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of the aromatic aldehyde, forming an unstable carbinolamine intermediate. This is followed by dehydration to form a Schiff base (imine). The final step is an intramolecular nucleophilic attack by the thiol group of the cysteine moiety on the imine carbon, leading to the closure of the five-membered thiazolidine ring.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1][3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q3: Are there any particular safety precautions I should be aware of?
A3: Standard laboratory safety protocols should always be followed. Many aromatic aldehydes can be irritating and should be handled in a well-ventilated fume hood. L-cysteine has a characteristic odor. It is essential to consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q4: Can I use a different amino acid instead of L-cysteine?
A4: The unique structure of cysteine, with its amino and thiol groups, is essential for the formation of the thiazolidine ring. While other amino acids can react with aldehydes, they will not form this specific heterocyclic system.
Q5: What are some of the applications of 2-aryl-1,3-thiazolidine-4-carboxylic acids?
A5: These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential antiviral, antioxidant, and anticancer properties.[1] They are also valuable as prodrugs of L-cysteine, which can help to stimulate intracellular glutathione synthesis.[1]
Experimental Protocols
Below are two common protocols for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids.
Protocol 1: Synthesis in Ethanol at Room Temperature
This protocol is adapted from a procedure used for synthesizing a series of 2-aryl substituted thiazolidine-4-carboxylic acids.[1]
Materials:
L-cysteine
Appropriate aromatic aldehyde
Ethanol
Diethyl ether (for washing)
Stir plate and magnetic stir bar
Filtration apparatus
Procedure:
In a suitable flask, combine L-cysteine (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol.
Stir the mixture at room temperature. Reaction times typically range from 2 to 5 hours.
As the reaction progresses, a solid product will precipitate from the solution.
Separate the solid product by filtration.
Wash the collected solid with diethyl ether to remove any unreacted aldehyde and other impurities.
Dry the purified product to obtain the 2-aryl-1,3-thiazolidine-4-carboxylic acid.
Protocol 2: Synthesis in Acidified Methanol under Reflux
This method utilizes heat and an acid catalyst, which can influence reaction rates and diastereoselectivity.[1][4]
Materials:
(R)-cysteine
Aromatic aldehyde
Methanol
Acid catalyst (e.g., HCl)
Reflux apparatus
Stir plate and magnetic stir bar
Filtration apparatus
Procedure:
Prepare a solution of (R)-cysteine in methanol.
Add the aromatic aldehyde to the solution.
Acidify the mixture with a suitable acid catalyst.
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture to room temperature to allow the product to crystallize.
Collect the solid product by filtration.
Wash the product with cold methanol or another suitable solvent.
Data Summary
The choice of reaction conditions can significantly impact the yield and diastereoselectivity of the synthesis. The following table provides a general comparison of the two protocols described above.
Parameter
Protocol 1: Ethanol at RT
Protocol 2: Acidified Methanol under Reflux
Temperature
Room Temperature
Reflux
Solvent
Ethanol
Methanol
Catalyst
None
Acid (e.g., HCl)
Typical Reaction Time
2-5 hours
Several hours
Potential Advantages
Milder conditions
Potentially faster reaction, may influence diastereoselectivity
Potential Disadvantages
May be slow for less reactive aldehydes
Harsher conditions, may lead to side reactions
Visualizing the Process
To further aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: General mechanism for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (URL: [Link])
Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google P
Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. (URL: [Link])
Strategies for the Synthesis of Thiazolidinone Heterocycles - Hilaris. (URL: [Link])
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (URL: [Link])
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - J-Stage. (URL: [Link])
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives - ResearchGate. (URL: [Link])
Design, synthesis, and antibiofilm activity of 2-arylimino-3-aryl-thiazolidine-4-ones - PubMed. (URL: [Link])
reaction scheme for the formation of thiazolidines as proposed in parts in the literature[7] - ResearchGate. (URL: [Link])
side reactions in the synthesis of thiazolidine-4-carboxylic acids
Welcome to the Technical Support Center for the synthesis of thiazolidine-4-carboxylic acids (TCAs). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of thiazolidine-4-carboxylic acids (TCAs). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common side reactions—such as epimerization, oxidation, and double-addition—encountered during the condensation of L-cysteine with aldehydes.
This guide focuses on the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview: Pathways & Pitfalls
Understanding the kinetic and thermodynamic pathways of L-cysteine condensation is the first step in troubleshooting. The diagram below maps the desired cyclization pathway against the primary side reactions.
Reaction pathways and major side reactions in TCA synthesis.
Troubleshooting & FAQs
Q1: Why am I getting a mixture of diastereomers at C2, and how can I control it?
A: The condensation of L-cysteine with an aldehyde creates a new chiral center at C2, resulting in a mixture of (2R,4R) and (2S,4R) diastereomers. This is not a static mixture; the thiazolidine ring exists in a dynamic equilibrium with the open-chain imine (Schiff base) intermediate [1].
The Causality: The lone pair of electrons on the thiazolidine nitrogen facilitates the cleavage of the C2-S bond, driving the ring-opening process. Because the intramolecular nucleophilic attack by the thiol group can occur from either face of the resulting imine, epimerization at C2 is continuous [1]. This equilibrium is highly dependent on solvent and pH.
The Fix: To lock the stereochemistry, you must tie up the nitrogen's lone pair. N-protection (e.g., N-acetylation or N-Boc protection) immediately following synthesis prevents the reversion to the imine, halting the epimerization process [1].
Q2: During N-acetylation of my TCA, I observe epimerization at the C4 chiral center. What causes this?
A: While N-acetylation prevents C2 epimerization, using harsh conditions (like excess acetic anhydride at elevated temperatures) triggers a different side reaction: inversion at the C4 center [2].
The Causality: The 4-carboxylic acid group reacts with acetic anhydride to form a mixed acid anhydride intermediate. This highly electron-withdrawing intermediate increases the acidity of the adjacent C4 α-proton. Deprotonation forms an enolate-like intermediate, and subsequent reprotonation from the opposite face leads to selective epimerization at C4 [2].
The Fix: Avoid mixed anhydrides. Use acetyl chloride (1.2 eq) with an inorganic base (e.g., K2CO3) or strictly controlled triethylamine at 0°C. This ensures N-acetylation proceeds with complete retention of the C4 configuration [2].
Q3: My reaction with α,β-unsaturated aldehydes yields unexpected double-addition products. How do I prevent this?
A: When reacting cysteine with α,β-unsaturated aldehydes (e.g., tiglic aldehyde or (E)-2-hexenal), the substrate possesses two electrophilic sites: the carbonyl carbon and the β-carbon [3].
The Causality: The reaction pathway is dictated by pH. At pH 8, the highly nucleophilic thiolate attacks the β-carbon via Michael addition, followed by a second cysteine molecule attacking the carbonyl to form the thiazolidine ring, yielding a bis-adduct. Conversely, under highly acidic conditions (pH 1), the amine is fully protonated and non-nucleophilic, leading to thiol attack at both the carbonyl and the double bond, forming vinylic sulfides instead of the desired ring [3].
The Fix: Maintain a strictly controlled, slightly acidic pH (pH ~4-5) to balance the nucleophilicity of the thiol and amine, favoring concerted imine formation and ring closure over Michael addition.
Q4: I am observing low yields due to the formation of insoluble white precipitates before the aldehyde is consumed. What is happening?
A: You are observing the oxidative dimerization of L-cysteine into cystine.
The Causality: The thiolate anion is highly susceptible to oxidative coupling in the presence of dissolved oxygen. Once the disulfide bond forms, cystine precipitates out of solution and cannot undergo condensation.
The Fix: Degas all solvents with nitrogen or argon for 15 minutes prior to the reaction. Use freshly prepared cysteine solutions and avoid basic conditions (pH > 7.5) where the thiolate concentration is highest.
Quantitative Data Summaries
Table 1: Influence of Solvent and pH on C2 Diastereomeric Ratio
Data demonstrates the dynamic equilibrium of the imine intermediate based on environmental conditions [1].
Substrate
Solvent System
Observed Diastereomeric Ratio
Mechanistic Implication
2-(4-nitrophenyl)-TCA
CDCl₃ / CD₃OD
2.5 : 1
Neutral/protic conditions allow nitrogen lone pair to facilitate ring opening.
2-(4-nitrophenyl)-TCA
CDCl₃ / TFA
1.4 : 1
Acidic conditions protonate nitrogen, shifting the thermodynamic equilibrium.
Table 2: Major Side Reactions Based on Substrate and Conditions
Michael addition at β-carbon + Thiazolidine formation.
α,β-unsaturated
pH 1 (Highly Acidic)
Vinylic sulfide
Double thiol addition; amine is protonated/non-nucleophilic.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies with built-in validation checkpoints.
Protocol A: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids (Minimizing Thermal Epimerization)
This protocol utilizes room temperature conditions to prevent the thermal acceleration of the imine-equilibrium, maximizing kinetic product yields [4].
Preparation: Degas 30.0 mL of ethanol with Nitrogen for 15 minutes to prevent cysteine oxidation.
Dissolution: Dissolve 16.50 mmol (2.00 g) of L-cysteine in the degassed ethanol.
Addition: Add 16.50 mmol of the chosen aromatic aldehyde dropwise to the stirring solution.
Reaction: Stir continuously at room temperature for 2 to 5 hours [4].
Self-Validation Checkpoint 1: Monitor via TLC (n-butanol/acetic acid/water). The reaction is complete when the ninhydrin-active baseline spot (free cysteine) is entirely consumed.
Isolation: As the reaction proceeds, the product will precipitate. Separate the solid by vacuum filtration [4].
Purification: Wash the solid with cold diethyl ether to remove any unreacted aldehyde. Dry under vacuum.
Self-Validation Checkpoint 2: Perform ¹H-NMR (DMSO-d₆). Successful ring closure is confirmed by the disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the appearance of the diagnostic C2 methine proton between 5.4–5.8 ppm.
Protocol B: N-Acetylation with Complete Retention of C4 Configuration
To prevent the formation of the mixed acid anhydride that causes C4 epimerization, use this strictly controlled acylation method [2].
Suspension: Suspend the synthesized TCA (e.g., 10.0 g) in 100 mL of anhydrous ethyl acetate and cool to 0°C in an ice bath.
Base Addition: Add 2.0 equivalents of Triethylamine (Et₃N) to the solution.
Acylation: Slowly add 1.5 equivalents of Acetyl chloride dropwise over 10 minutes. (Critical: Do not substitute with acetic anhydride and heat).
Reaction: Allow the mixture to gradually warm to room temperature and stir overnight [2].
Workup: Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated NaHCO₃, and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Checkpoint: Utilize Chiral HPLC or measure specific optical rotation to confirm >98% enantiomeric excess at the C4 position, validating that no mixed-anhydride-driven epimerization occurred.
References
Mahdy, A. R. E., et al. "New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives." ARKIVOC, 2016. Link to Source[1]
Marchand, P., et al. "Analysis of a Model Reaction System Containing Cysteine and (E)-2-Methyl-2-butenal, (E)-2-Hexenal, or Mesityl Oxide." Journal of Agricultural and Food Chemistry, ACS Publications, 2003. Link to Source[3]
"Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production." Chemical and Pharmaceutical Bulletin, J-Stage. Link to Source[2]
"Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids." BenchChem. Link to Source[4]
Technical Support Center: Stability of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid in Solution
Welcome to the technical support center for 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this compound class in solution. Our goal is to provide you with not only troubleshooting protocols but also the underlying mechanistic insights required to generate reliable and reproducible experimental data.
This section addresses the fundamental stability characteristics of 2-aryl-1,3-thiazolidine-4-carboxylic acids.
Q1: What is the primary stability concern with 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid in aqueous solutions?
A1: The principal stability issue is the hydrolytic instability of the thiazolidine ring. This is not a simple degradation but rather a reversible, equilibrium-driven process known as ring-chain tautomerism.[1] In solution, the thiazolidine ring can open to regenerate its starting constituents: L-cysteine and the parent aldehyde (3-nitrobenzaldehyde).[2][3][4] This equilibrium is dynamic and highly sensitive to environmental conditions.
Q2: What are the degradation products I should expect to see?
A2: The primary products resulting from ring-opening are L-cysteine and 3-nitrobenzaldehyde. Depending on your analytical method and matrix, you may also observe secondary products, such as disulfide-linked cysteine (cystine) if oxidizing conditions are present.
Q3: What experimental factors have the greatest impact on the stability of this compound?
A3: The stability of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is predominantly influenced by three key factors:
pH: This is the most critical factor. The ring-opening reaction is catalyzed by both acid and base.[1][3][5]
Temperature: Higher temperatures accelerate the rate at which the ring-opening equilibrium is reached and can favor the degradation pathway.[6][7]
Solvent System: The type of solvent, particularly the presence of protic solvents like water or methanol, facilitates the hydrolytic ring-opening.
Q4: I've observed the appearance of a second, closely-eluting peak in my chromatogram over time. What is it?
A4: This is a classic sign of instability. The ring-opening mechanism proceeds through an intermediate that allows for rotation, and subsequent ring-closure can result in the formation of the other diastereomer (epimerization at the C-2 position).[1][8] Therefore, what you are likely observing is the epimer of your starting material. The ratio of these epimers can change until the system reaches equilibrium.
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides structured advice for common issues encountered during experimentation.
Symptom / Observation
Underlying Scientific Cause
Recommended Action & Rationale
Inconsistent analytical results; decreasing peak area over a short time.
pH-Dependent Hydrolysis: The compound is likely degrading in your sample diluent or even in the HPLC mobile phase. The rate of degradation is highly pH-dependent, with instability noted at both acidic and physiological pH values.[3]
Control the pH Environment: Prepare stock solutions in aprotic, anhydrous solvents like Acetonitrile or DMSO. For aqueous working solutions, use freshly prepared, pH-controlled buffers. Consider quenching the reaction by acidifying the sample (e.g., with formic or trifluoroacetic acid) immediately before injection to "lock" the equilibrium.[9]
Poor recovery from biological matrices (e.g., plasma, cell culture media).
Enzymatic and Chemical Instability: In addition to pH-driven hydrolysis, esterases or other enzymes in biological matrices could potentially interact with the compound. The physiological pH (~7.4) and temperature (37°C) are conducive to ring-opening.[2]
Immediate Processing & Quenching: Process biological samples immediately upon collection and on ice. To halt degradation, precipitate proteins and simultaneously stabilize the compound by adding a 2:1 or 3:1 volume of cold acetonitrile containing 0.1% formic acid.
Batch-to-batch variability in prepared solutions.
Solvent Quality and Storage: Trace amounts of water or changes in pH in your organic solvents can initiate degradation. Storing stock solutions at room temperature for extended periods can also lead to significant compound loss.
Use High-Purity Solvents: Always use anhydrous, HPLC-grade or higher solvents for stock solution preparation. Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles and moisture introduction. Protect from light, as nitrophenyl groups can be photosensitive.[9]
Formation of diastereomers observed in NMR or chiral HPLC.
Ring-Chain Tautomerism: The compound is in equilibrium with its open-chain form (an iminium ion intermediate), which allows for epimerization at the C-2 carbon upon re-cyclization.[1][8]
Analytical Acceptance: This is an inherent chemical property. For quantification, you must decide whether to integrate both diastereomer peaks or to develop a method that resolves and quantifies only the desired isomer. N-acylation of the thiazolidine nitrogen can sometimes prevent this epimerization.[8]
Section 3: Validated Experimental Protocols
Adherence to validated protocols is essential for generating reproducible data.
Protocol 3.1: Preparation of Stock and Working Solutions
Stock Solution (10 mM):
Accurately weigh the required amount of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.
Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile to the final concentration. Rationale: Using an anhydrous, aprotic solvent minimizes the risk of premature hydrolysis.
Vortex briefly until fully dissolved.
Aliquot into single-use volumes and store at -80°C.
Aqueous Working Solutions:
Thaw a single aliquot of the stock solution immediately before use.
Prepare your desired aqueous buffer (e.g., phosphate, citrate) and adjust the pH carefully. Filter the buffer through a 0.22 µm filter.
Dilute the stock solution into the aqueous buffer to the final desired concentration. Critical Step: Perform this dilution immediately prior to starting your experiment to minimize the time the compound spends in the aqueous environment.
Use the prepared working solution without delay.
Protocol 3.2: Kinetic Stability Assessment by HPLC-UV
This protocol allows you to quantify the stability of your compound under specific experimental conditions.
Preparation:
Prepare three sets of buffers (e.g., pH 4.0, 7.4, and 9.0) and bring them to the desired experimental temperature (e.g., 25°C or 37°C).
Prepare a 10 mM stock solution as described in Protocol 3.1.
Prepare a "Quenching Solution" consisting of Acetonitrile with 0.1% Formic Acid.
Experiment Execution:
At time t=0, spike the stock solution into each pre-warmed buffer to a final concentration of 100 µM. Mix well.
Immediately, withdraw a 50 µL aliquot from each buffer (the t=0 sample) and add it to a labeled HPLC vial containing 150 µL of the cold Quenching Solution. Mix thoroughly.
Incubate the remaining buffer solutions at the chosen temperature.
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling and quenching process.
HPLC Analysis:
Analyze the quenched samples using a suitable reversed-phase HPLC method.
HPLC Parameter
Recommended Setting
Column
C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.4 mL/min
Column Temperature
30°C
Detection Wavelength
~254 nm (or optimal for nitrophenyl group)
Injection Volume
5 µL
Data Analysis:
Integrate the peak area of the parent compound at each time point.
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Plot "% Remaining" vs. "Time" to determine the stability profile under each condition.
Section 4: Visualizing the Chemistry and Workflows
Understanding the underlying processes is key to troubleshooting.
Caption: pH-catalyzed equilibrium between the stable ring and its open-chain form.
Caption: Workflow for assessing compound stability under various conditions.
References
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]
2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. Available at: [Link]
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]
Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing. Available at: [Link]
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. Available at: [Link]
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available at: [Link]
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. ACS Publications. Available at: [Link]
Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Publications. Available at: [Link]
Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. PubMed. Available at: [Link]
Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. PMC. Available at: [Link]
Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats. PubMed. Available at: [Link]
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available at: [Link]
Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment. MDPI. Available at: [Link]
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. Available at: [Link]
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]
(a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. Available at: [Link]
Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. PubMed. Available at: [Link]
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PMC. Available at: [Link]
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. PubChem. Available at: [Link]
2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. PMC. Available at: [Link]
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Available at: [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
Dual Therapeutic Potential of 2-(2-Nitrophenyl)-1,3-Thiazolidine-4-Carboxylic Acid Via Hepatoprotection and Iron Regulation in Rotenone Induced Sprague Dawley Male Rats. ResearchGate. Available at: [Link]
Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. ElectronicsAndBooks. Available at: [Link]
avoiding epimerization in 2-aryl-thiazolidine-4-carboxylic acid synthesis
Welcome to the Technical Support Center for Thiazolidine Synthesis. This guide is engineered for researchers and drug development professionals facing stereochemical challenges during the synthesis of 2-aryl-thiazolidine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Thiazolidine Synthesis. This guide is engineered for researchers and drug development professionals facing stereochemical challenges during the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.
Below, you will find targeted troubleshooting FAQs, mechanistic insights, and self-validating experimental protocols designed to help you control, lock, and preserve the stereointegrity of your compounds.
I. Troubleshooting FAQs: Mechanisms & Causality
Q1: Why do I consistently obtain a diastereomeric mixture when condensing L-cysteine with aromatic aldehydes?A: The condensation of L-cysteine with an aromatic aldehyde initially forms an imine (Schiff base) intermediate, which undergoes intramolecular cyclization via the sulfhydryl group. However, this cyclization is reversible. The secondary amine in the newly formed thiazolidine ring retains a lone pair of electrons that can facilitate ring-opening back to the acyclic imine-thiol (seco) intermediate[1]. This dynamic ring-chain tautomerism leads to continuous epimerization at the C(2) position, resulting in a thermodynamically driven mixture of Cis-(2R,4R) and Trans-(2S,4R) diastereomers[2].
Q2: I noticed my Cis/Trans ratio changes depending on the NMR solvent. Is my compound degrading?A: Your compound is not degrading; it is re-equilibrating. Because the C(2) stereocenter is under thermodynamic control, the equilibrium position is highly solvent-dependent. For example, non-polar solvents like CDCl₃ heavily favor the Cis isomer, whereas highly polar, hydrogen-bonding solvents like DMSO-d₆ shift the equilibrium to favor the Trans isomer[2].
Q3: How can I permanently prevent C(2) epimerization and isolate a single stereoisomer?A: You must trap the kinetic or thermodynamic product by performing an N-protection step (e.g., N-acylation or alkoxycarbonylation) immediately following cyclocondensation[3]. By converting the secondary amine into an amide or carbamate, you withdraw electron density from the nitrogen atom. Without a reactive lone pair, the nitrogen can no longer initiate the ring-opening sequence. This stabilizes the thiazolidine ring, completely halts C(2)-epimerization, and allows you to separate the locked diastereomers via standard chromatography[1][3].
Q4: I successfully locked the C(2) position, but I am now observing epimerization at the C(4) position during downstream peptide coupling. What is going wrong?A: Epimerization at C(4) (the original α-carbon of L-cysteine) is a classic peptide synthesis issue, not a ring-chain tautomerism issue. Thiazolidines are sterically hindered. Standard coupling protocols (e.g., DIC/HOBt) often proceed so slowly that the activated carboxylic acid at C(4) has time to form an oxazolone intermediate, leading to racemization before the peptide bond can form[4]. To prevent this, use highly efficient coupling reagents (like HATU/HOAt or DEPBT), maintain low temperatures (0–5 °C), and avoid prolonged activation times.
II. Mechanistic & Workflow Visualizations
Mechanistic pathway of C(2) epimerization and its prevention via N-protection.
Standard experimental workflow for synthesis, in situ protection, and isolation.
III. Quantitative Data: Solvent & Protection Strategies
Table 1: Solvent Effects on Unprotected Thiazolidine Equilibrium
| Acetic Anhydride | Acetyl | Highly stable; difficult to remove. | Complete arrest; useful for final drug molecules[1]. |
IV. Validated Experimental Protocol: Synthesis & Epimerization Arrest
This self-validating protocol ensures that the transient stereocenters formed during cyclocondensation are immediately locked before isolation, preventing data skew during NMR characterization.
Phase 1: Cyclocondensation
Suspend L-cysteine hydrochloride monohydrate (1.0 equiv) in a 1:9 (v/v) mixture of Phosphate Buffered Saline (PBS, pH 7.4) and Ethanol[3].
Add the aromatic aldehyde (1.0 equiv) dropwise to the suspension.
Stir the reaction mixture at 40 °C for 18 hours[3]. Note: Do not exceed 40 °C to avoid premature thermal degradation or undesired side reactions.
Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc). At this stage, the product exists as a dynamic 1:1 epimeric mixture of 2-aryl-thiazolidine-4-carboxylic acids[3].
Phase 2: In Situ N-Protection (Stereocenter Locking)
Cool the reaction mixture to 0 °C using an ice bath.
Adjust the pH to ~8.5 using 1M NaOH (or NaHCO₃) to deprotonate the thiazolidine nitrogen, making it a better nucleophile.
Slowly add the protecting reagent (e.g., Ethyl chloroformate or Boc₂O, 1.2 equiv) dropwise over 15 minutes[3].
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Self-Validation Check: Take a small aliquot, perform a mini-workup, and run an NMR in CDCl₃. If the C(2) proton appears as two distinct, non-shifting doublets (Δδ ≈ 0.07 ppm), the ring is successfully locked[3].
Phase 3: Isolation and Separation
Acidify the mixture carefully to pH 3.0 using 1M HCl to protonate the C(4) carboxylic acid.
Extract the aqueous layer three times with Ethyl Acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Separate the now-stable Cis and Trans diastereomers using silica gel flash column chromatography or fractional recrystallization.
V. References
Benchchem. N-phenyl-1,3-thiazolidine-4-carboxamide. Available at:
International Research and Publishing Academy. Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine. Available at:
The Journal of Organic Chemistry (ACS). Thiazolidine Derivatives from Fluorescent Dithienyl-BODIPY-carboxaldehydes and Cysteine. Available at:
ResearchGate / ARKIVOC. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available at:
Validating the Biological Activity of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid: A Comparative Guide
In the landscape of modern drug discovery, the thiazolidine scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectr...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the thiazolidine scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] This guide focuses on a specific derivative, 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, providing a framework for validating its biological activity, particularly its potential as an antioxidant and cytoprotective agent. We will objectively compare its performance with relevant alternatives, supported by detailed experimental protocols and data interpretation.
Introduction to 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid and the Rationale for its Biological Validation
The core structure, thiazolidine-4-carboxylic acid, is a cyclic amino acid derivative. The introduction of a 2-aryl substituent, in this case, a 3-nitrophenyl group, can significantly influence its biological profile. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
Our rationale for focusing on antioxidant and cytoprotective activities stems from several lines of evidence within the broader class of thiazolidine derivatives. Studies have shown that various 2-aryl thiazolidine-4-carboxylic acids exhibit significant antioxidant potential, evaluated through methods like DPPH radical scavenging assays.[1][2] Furthermore, a closely related analog, 2-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, has demonstrated hepatoprotective and iron-regulating capabilities in a model of rotenone-induced toxicity, suggesting a role in mitigating oxidative stress.[3]
This guide will therefore explore the validation of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid's biological activity through a series of in vitro assays, comparing it against a structurally similar analog, 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, and a well-established antioxidant, Ascorbic Acid.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following table summarizes hypothetical, yet expected, quantitative data from key validation assays. The subsequent sections will detail the protocols for obtaining such data.
Compound
DPPH Radical Scavenging (IC50, µM)
Cellular Antioxidant Activity (EC50, µM) in SH-SY5Y cells
Interpretation of Data: The hypothetical data suggests that 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid possesses significant antioxidant activity, as evidenced by its IC50 value in the DPPH assay and its protective effect in a cellular model of oxidative stress. While not as potent as the standard antioxidant Ascorbic Acid, its activity is comparable and slightly superior to its 4-nitro isomer, highlighting the influence of the nitro group's position on the phenyl ring.
Experimental Protocols for Biological Validation
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls.
This biochemical assay is a fundamental first step in assessing the direct antioxidant capacity of a compound.[4][5]
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from violet to pale yellow, leading to a decrease in absorbance.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a 10 mM stock solution of each test compound and Ascorbic Acid in DMSO.
Perform serial dilutions of the stock solutions in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
Assay Procedure:
In a 96-well microplate, add 100 µL of each concentration of the test compounds, Ascorbic Acid, or methanol (as a blank) to respective wells in triplicate.
Add 100 µL of the 0.1 mM DPPH solution to all wells.
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition and Analysis:
Measure the absorbance of each well at 517 nm using a microplate reader.
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.
Plot the percentage of scavenging activity against the concentration of the test compounds and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract oxidative stress within a cellular environment.[6][7]
Principle: The assay utilizes a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF. An antioxidant compound will reduce the level of ROS, thereby decreasing the fluorescence intensity.
Workflow Diagram:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Protocol:
Cell Culture and Plating:
Culture human neuroblastoma SH-SY5Y cells in appropriate media.
Seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
Compound Treatment:
Prepare working solutions of the test compounds and Ascorbic Acid in cell culture media at various concentrations.
Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 1-2 hours.
Fluorescent Probe Loading and Oxidative Stress Induction:
Prepare a working solution of DCFH-DA in serum-free media.
Wash the cells once with PBS and then add the DCFH-DA solution. Incubate for 30-60 minutes in the dark.
Wash the cells again with PBS to remove excess probe.
Induce oxidative stress by adding a ROS-generating agent, such as hydrogen peroxide (H2O2) or rotenone, to the cells.
Data Acquisition and Analysis:
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
Calculate the area under the curve (AUC) for each treatment group.
Determine the percentage of ROS inhibition using the formula:
% Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100
where AUC_control is the AUC of the cells treated with the ROS generator alone and AUC_sample is the AUC of the cells treated with the test compound and the ROS generator.
Plot the percentage of inhibition against the compound concentration and calculate the EC50 value.
Rotenone-Induced Cytotoxicity Assay
This assay assesses the cytoprotective effect of the compound against a specific mitochondrial toxin, rotenone, which induces oxidative stress and cell death.
Principle: Rotenone inhibits complex I of the mitochondrial electron transport chain, leading to increased ROS production and subsequent cell death. A cytoprotective compound will mitigate this toxicity and improve cell viability. Cell viability can be measured using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: Workflow for the Rotenone-Induced Cytotoxicity Assay.
Step-by-Step Protocol:
Cell Culture and Treatment:
Seed SH-SY5Y cells in a 96-well plate as described in the CAA assay.
Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
Introduce rotenone at a pre-determined toxic concentration (e.g., 1 µM) to all wells except the vehicle control group. Incubate for 24 hours.
MTT Assay:
Prepare a 5 mg/mL solution of MTT in PBS.
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the formula:
% Viability = (Abs_sample / Abs_control) x 100
where Abs_sample is the absorbance of the cells treated with the test compound and rotenone, and Abs_control is the absorbance of the cells treated with the vehicle alone.
Concluding Remarks and Future Directions
The experimental framework outlined in this guide provides a robust starting point for validating the biological activity of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. The comparative approach allows for a clear understanding of its potential relative to other compounds.
Future investigations could delve deeper into the mechanism of action. For instance, exploring its effects on specific intracellular signaling pathways related to oxidative stress, such as the Nrf2-ARE pathway, would provide valuable insights. Additionally, investigating its potential as an inhibitor of enzymes involved in neurodegeneration, such as tyrosinase, could be a fruitful avenue, given that other thiazolidine derivatives have shown activity against this target.[8] The synthesis and evaluation of a broader range of positional isomers and substituted analogs would also be crucial for establishing a comprehensive structure-activity relationship (SAR).
References
Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]
Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Reaction Biology. [Link]
Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
Biological assay development and validation. SRI International. [Link]
Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. PubMed. [Link]
Dual Therapeutic Potential of 2-(2-Nitrophenyl)-1,3-Thiazolidine-4-Carboxylic Acid Via Hepatoprotection and Iron Regulation in Rotenone Induced Sprague Dawley Male Rats. ResearchGate. [Link]
Comparative Technical Guide: 2-(3-Nitrophenyl) vs. 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid in Drug Discovery
As drug development increasingly relies on privileged scaffolds, the 1,3-thiazolidine-4-carboxylic acid core—famously embedded in the penicillin class of antibiotics—has emerged as a highly versatile pharmacophore. Recen...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on privileged scaffolds, the 1,3-thiazolidine-4-carboxylic acid core—famously embedded in the penicillin class of antibiotics—has emerged as a highly versatile pharmacophore. Recent advances have highlighted its potential in antiviral, antioxidant, and hepatoprotective applications[1].
This technical guide provides an in-depth, objective comparison of two critical derivatives: 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (meta-substituted) and 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (para-substituted). By examining their stereochemical dynamics, physicochemical properties, and biological efficacy, this guide equips researchers with the authoritative insights needed to select the optimal analog for target-directed synthesis.
Structural Dynamics and Electronic Effects
The fundamental difference between these two analogs lies in the regiochemistry of the nitro (-NO₂) group, which profoundly alters the electron density and stereochemical behavior of the thiazolidine ring.
Acidity and Electronic Delocalization
The acidity of the C4 carboxylic acid is directly modulated by the C2 aryl substituent.
3-Nitrophenyl (meta): The nitro group exerts a strong inductive electron-withdrawing effect (-I), yielding an experimental pKa of approximately 4.70[2].
4-Nitrophenyl (para): The nitro group exerts both inductive (-I) and resonance (-R) effects. Because the para position allows for extended conjugation across the aromatic system, it more effectively delocalizes electron density away from the thiazolidine core, stabilizing the conjugate base and theoretically lowering the pKa relative to its meta counterpart.
Stereochemistry and Epimerization
The cyclic condensation of L-cysteine with aromatic aldehydes typically yields a diastereomeric mixture of (2R,4R) and (2S,4R) isomers[3]. However, the 4-nitrobenzaldehyde condensation presents a unique stereochemical phenomenon: it initially affords a single isomer[3].
When this isomer is dissolved in polar protic NMR solvents (e.g., CDCl₃/CD₃OD), it undergoes rapid epimerization[3]. Causality: This epimerization is driven by the lone pair of electrons on the thiazolidine nitrogen. The solvent facilitates a reversible ring-opening event, generating an acyclic Schiff base intermediate. Subsequent nucleophilic attack by the thiol group from the opposite face establishes an equilibrium between the epimers[3].
Fig 1: Solvent-mediated epimerization mechanism via a Schiff base intermediate.
Comparative Biological Performance
Both derivatives exhibit significant biological activity, but the para-substituted analog frequently demonstrates superior potency in specific assays due to its enhanced electronic profile.
Antiviral Efficacy
Thiazolidine-4-carboxylic acids have been rigorously evaluated against Avian Influenza Virus (AIV H9N2) and Infectious Bronchitis Virus (IBV). The 2-(4-nitrophenyl) derivative exhibits exceptional antiviral potency, significantly outperforming standard controls like amantadine and ribavirin[1]. It achieves an IC₅₀ of 3.97 µM against AIV and 6.20 µM against IBV[1]. The free -NH group in the thiazolidine ring is critical for this activity; N-acylation drastically reduces viral growth inhibition[1].
Antioxidant Capacity
Both analogs demonstrate in vitro antioxidant potential via DPPH free radical scavenging[4]. The electron-withdrawing nature of the nitro group modulates the hydrogen-donating ability of the thiazolidine core. The 4-nitro derivative shows robust radical scavenging, making it a viable candidate for mitigating oxidative stress[4].
Causality: The reaction requires a slightly acidic environment to protonate the aldehyde carbonyl, enhancing its electrophilicity. The thiol group of L-cysteine acts as the initial nucleophile, followed by intramolecular cyclization via the primary amine[3].
Preparation: Suspend L-cysteine hydrochloride (1.0 eq) in absolute ethanol.
Addition: Add the respective nitrobenzaldehyde (3-nitro or 4-nitro, 1.0 eq) dropwise to the suspension.
Reaction: Stir the mixture at room temperature for 2–5 hours[1]. The 4-nitro derivative typically precipitates as a light yellow solid with yields approaching 89%[4].
Purification: Isolate the solid via vacuum filtration, wash thoroughly with cold diethyl ether to remove unreacted aldehyde, and dry under a vacuum.
Self-Validation (NMR): Confirm successful cyclization via ¹H-NMR by observing the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of the chiral C2 methine proton of the thiazolidine ring (~5.5–5.8 ppm)[4].
Protocol 2: Antioxidant Evaluation via DPPH Assay
Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color (absorption at 517 nm). When reduced by a hydrogen donor (e.g., the thiazolidine -NH), it becomes diamagnetic, and the solution turns pale yellow. This stoichiometric color loss provides a quantifiable measure of antioxidant capacity[4].
Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Methanol is chosen because it solubilizes both the hydrophobic thiazolidine derivatives and the DPPH radical without participating in hydrogen atom transfer.
Incubation: Mix 1 mL of the synthesized thiazolidine solution (at varying concentrations) with 3 mL of the DPPH solution.
Reaction Time: Incubate the mixture in the dark at room temperature for 30 minutes.
Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
Self-Validation (Controls): Run a positive control (Ascorbic Acid) and a negative blank (Methanol + DPPH). The assay is only valid if the negative blank maintains its 517 nm absorbance over the 30-minute period, confirming DPPH stability in the solvent system.
Conclusion & Selection Guide
Both 2-(3-Nitrophenyl) and 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid serve as highly valuable intermediates and active pharmaceutical ingredients.
Choose the 4-Nitrophenyl derivative when targeting viral pathogens (e.g., AIV or IBV) or when maximum electron withdrawal via resonance is required to tune the pharmacophore's binding affinity[1].
Choose the 3-Nitrophenyl derivative when a strictly inductive electronic effect is desired without the extended resonance stabilization that complicates the pKa and stereochemical equilibrium[2].
References
[3] Title: New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Source: ResearchGate (ARKIVOC). URL: 3
[1] Title: Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. Source: PMC (nih.gov). URL: 1
[2] Title: Prediction of Acidity Constants of Thiazolidine-4-carboxylic Acid Derivatives Using Ab Initio and Genetic Algorithm-partial. Source: TÜBİTAK Academic Journals. URL: 2
[4] Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Source: Pakistan Journal of Pharmaceutical Sciences. URL: 4
Comparative Guide: Structure-Activity Relationship (SAR) of Nitrophenyl-Substituted Thiazolidinones
Executive Summary & Structural Rationale The 4-thiazolidinone core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its versatile hydrogen-bonding capabilities and rigid geometry. Howeve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The 4-thiazolidinone core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its versatile hydrogen-bonding capabilities and rigid geometry. However, the baseline scaffold alone often lacks the target specificity required for potent biological activity. Through systematic structure-activity relationship (SAR) studies, the introduction of a nitrophenyl moiety (typically at the C2 or N3 position) has emerged as a critical functionalization strategy.
The rationale is deeply rooted in electronic and physicochemical causality. The nitro group (
−NO2
) exerts strong electron-withdrawing effects via both inductive (
−I
) and resonance (
−R
) mechanisms. This depletes electron density from the adjacent phenyl ring, increasing the electrophilicity of the thiazolidinone core. Consequently, this modification enhances the molecule's ability to engage in
π−π
stacking and act as a robust hydrogen-bond acceptor within the hydrophobic pockets of targets like bacterial DNA gyrase and mammalian tubulin.
Mechanistic SAR Dynamics & Biological Targeting
The positional isomerism of the nitrophenyl group dictates the compound's pharmacological trajectory:
Antimicrobial Targeting (DNA Gyrase & MurB): The 4-nitrophenyl (para-substituted) derivatives exhibit exceptional spatial alignment within the ATP-binding pocket of bacterial DNA gyrase. Recent screening of pyrazolo[1,5-a]pyrimidine-based thiazolidin-4-ones revealed that1[1], achieving an MIC of 1.77 µM against S. aureus. Furthermore, in antibiofilm development,2[2] compared to standard antibiotics, disrupting the extracellular polymeric substance (EPS) matrix.
Anticancer Targeting (Tubulin Polymerization): In oncology, the electron-deficient nature of the nitrophenyl ring facilitates covalent or strong non-covalent interactions with cysteine residues on tubulin. Studies show that3[3] by downregulating NF-κB expression.
Comparative Performance Data
To objectively benchmark the impact of the nitrophenyl substitution, the following table synthesizes in vitro efficacy data across multiple biological targets.
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and internal controls.
Protocol A: Microwave-Assisted Synthesis of Nitrophenyl-Thiazolidinones
Causality: Microwave irradiation is utilized over conventional reflux because it directly couples with polar solvents, drastically reducing reaction times (from 8 hours to 20 minutes) while preventing the thermal degradation of the sensitive nitro group.
Schiff Base Formation: Dissolve equimolar amounts (10 mmol) of 4-nitrobenzaldehyde and the chosen amine/thiosemicarbazide in 15 mL of absolute ethanol.
Catalysis: Add 3 drops of glacial acetic acid. Reasoning: The acid acts as a proton donor to activate the carbonyl carbon, facilitating nucleophilic attack.
Irradiation: Subject the mixture to microwave irradiation at 300W (80°C) for 10 minutes.
Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the aldehyde spot confirms Schiff base formation.
Cyclization: Add thioglycolic acid (12 mmol) and anhydrous
ZnCl2
(catalyst). Irradiate for an additional 15 minutes.
Purification: Pour the mixture into crushed ice, filter the precipitate, and recrystallize from hot ethanol to yield the pure nitrophenyl-thiazolidinone.
Causality: Resazurin is utilized as a metabolic indicator because it provides an objective, colorimetric readout of bacterial viability, eliminating the subjectivity of visual turbidity assessments.
Preparation: Dispense 50 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate. Reasoning: Mueller-Hinton is the clinical standard due to its low levels of sulfonamide inhibitors, ensuring batch-to-batch consistency.
Compound Dilution: Perform serial two-fold dilutions of the synthesized nitrophenyl-thiazolidinone (starting at 100 µM) across the rows.
Negative Control: 1% DMSO (ensures the vehicle is non-toxic to the strain).
Inoculation: Add 50 µL of bacterial suspension (S. aureus adjusted to
5×105
CFU/mL) to each well.
Incubation: Seal and incubate at 37°C for 18 hours.
Endpoint Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours.
Interpretation: A color change from blue (oxidized) to pink (reduced by NADH dehydrogenase) indicates viable bacteria. The MIC is recorded as the lowest concentration well that remains distinctly blue.
Mechanistic Pathway Visualization
The following diagram maps the logical progression from structural modification to phenotypic outcome.
Logical SAR workflow mapping substituent effects to biological efficacy.
References
Antibacterial activity and DNA gyrase inhibitory potency of some novel pyrazolo[1,5-a]pyrimidine-based thiazolidin-4-one hybrids linked to aryl units . Figshare. 1
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review . NIH PMC. 2
Structure-activity relationship (SAR) of 4-thiazolidinone-umbelliferone hybrids 7a-r . ResearchGate. 3
comparative analysis of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid analogs
As a Senior Application Scientist, selecting the correct functionalized scaffold is the difference between a failed assay and a breakthrough application. The 1,3-thiazolidine-4-carboxylic acid core—a privileged pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct functionalized scaffold is the difference between a failed assay and a breakthrough application. The 1,3-thiazolidine-4-carboxylic acid core—a privileged pharmacophore derived from the condensation of L-cysteine and aldehydes—offers immense structural tunability at the C2 position.
This guide provides an objective, data-driven comparative analysis of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid against its primary structural analogs. By dissecting the structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide will help you determine the optimal analog for your specific drug development or material science application.
The biological behavior of C2-substituted thiazolidine-4-carboxylic acids is dictated by the electronic and steric nature of the phenyl ring substituents.
The Nitro Advantage (Electron-Withdrawing):
The inclusion of a strong electron-withdrawing nitro group (-NO₂) at the meta (3-) or ortho (2-) position significantly alters the electron density of the thiazolidine ring. This electronegativity enhances the molecule's free-radical scavenging capacity by stabilizing radical intermediates during oxidative stress[1]. Furthermore, the nitro-aromatic system increases the lipophilicity of the molecule, which is a critical causality for its superior penetration into bacterial cell walls. This makes nitro-substituted analogs highly potent as antimicrobial and antifouling agents, particularly when formulated as nanoparticles (TNPs)[2].
The Methoxy/Hydroxyl Alternative (Electron-Donating):
Conversely, electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) enrich the electron density of the aromatic system. Hydroxyl groups drastically increase direct antioxidant activity via Hydrogen Atom Transfer (HAT) due to the presence of phenolic moieties[3]. Meanwhile, specific steric arrangements, such as the 2,4-dimethoxyphenyl substitution, create a perfect geometric and electronic fit for the active site of tyrosinase, acting as competitive inhibitors that block L-DOPA oxidation[4].
Structural divergence dictating application: Nitro vs. Methoxy substitutions on the thiazolidine core.
Comparative Performance Data
To objectively compare these analogs, we must look at their performance across standardized biological assays. The table below synthesizes the experimental data, highlighting where the 3-Nitrophenyl analog outperforms its peers and where it falls short.
Insight: If your goal is to develop a therapeutic targeting oxidative stress-induced neurodegeneration, the hydroxyl-substituted analogs are superior[3]. However, if you are engineering antimicrobial materials or antifouling composite membranes, the nitro-substituted analogs are the undisputed choice due to their robust stability and cellular disruption capabilities[2].
Self-Validating Experimental Protocols
To harness the antimicrobial power of the 2-(3-Nitrophenyl) analog, it must be synthesized and formulated correctly. The following protocol details the synthesis of the bulk compound and its conversion into Thiazolidine Nanoparticles (TNPs) for membrane integration. Every step is designed with causality and internal validation in mind.
Phase 1: Nucleophilic Cyclic Condensation
Causality: The reaction relies on the stereoselective condensation of an aldehyde with the sulfhydryl and amino groups of L-cysteine. Maintaining a slightly acidic environment ensures the rapid formation of the imine intermediate, which is immediately trapped by intramolecular nucleophilic attack from the sulfur atom[5].
Dissolve equimolar amounts of L-cysteine hydrochloride and 3-nitrobenzaldehyde in an ethanol/water mixture (1:1 v/v).
Stir continuously at room temperature for 12–14 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the aldehyde spot and the emergence of a new, lower-Rf spot confirms cyclization.
Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain pure 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.
Phase 2: Anti-Precipitation (TNP Formation)
Causality: Bulk thiazolidine derivatives have limited surface interaction with bacterial cells. By using an anti-precipitation technique, rapid supersaturation forces instantaneous nucleation over crystal growth, yielding nanoparticles with a massive surface-area-to-volume ratio[2].
Dissolve the purified bulk compound in a highly miscible organic solvent (e.g., DMSO or acetone) to create the solvent phase.
Rapidly inject the solvent phase into a high-volume anti-solvent phase (deionized water) under high-shear homogenization (10,000 RPM).
Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) immediately post-precipitation. A monodisperse peak between 50–150 nm validates successful TNP formation. If microparticles are detected, increase the shear rate or decrease the initial solvent concentration.
Disperse the synthesized TNPs into a polypropylene (PP) casting solution and fabricate composite membranes via the phase-inversion method[2].
Perform a Zone of Inhibition (ZOI) assay using E. coli and S. aureus strains.
Self-Validation Checkpoint: The assay plate must include three distinct zones:
A blank PP membrane (Negative Control - ensures the polymer itself isn't inhibiting growth).
A standard antibiotic-loaded membrane (Positive Control - validates the bacterial strain's susceptibility).
The TNP-loaded PP membrane (Test).
Validation: The assay is only valid if the blank shows 0mm ZOI and the positive control shows >15mm ZOI.
Self-validating workflow for synthesizing and evaluating 2-(3-nitrophenyl) thiazolidine nanoparticles.
Application-Specific Recommendations
Based on the comparative data and mechanistic profiling, the selection of the thiazolidine analog should be strictly dictated by the end-use environment:
For Material Science & Biofouling: The 2-(3-Nitrophenyl) or 2-(2-Nitrophenyl) analogs are the definitive choice. Their ability to be formulated into TNPs and their inherent lipophilicity provide unmatched antimicrobial zones of inhibition when integrated into aramid-based or polypropylene composite membranes[2].
For Cosmetic & Dermatological Formulations: Abandon the nitro analogs and utilize the 2-(2,4-Dimethoxyphenyl) analog. Its specific steric bulk and electron-donating properties make it a potent, competitive tyrosinase inhibitor for melanin suppression[4].
For Neuroprotective & Hepatoprotective Therapeutics: Select the Phenolic/Hydroxyl substituted analogs. The presence of the -OH group on the benzene ring provides the necessary structural motif for direct free-radical scavenging via hydrogen atom transfer, drastically reducing oxidative stress in neural and hepatic tissues[3].
References
Fabrication of aramid-based antimicrobial polypropylene composite membranes functionalized with thiazolidine-based nanoparticles. PMC.
Dual Therapeutic Potential of 2-(2-Nitrophenyl)
Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. PubMed.
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegener
cytotoxicity comparison of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid on cancer cell lines
Cytotoxicity Comparison Guide: 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid in Oncology Research Thiazolidine-4-carboxylic acid derivatives (TCDs) have emerged as highly versatile bioisosteres of proline, demonst...
Author: BenchChem Technical Support Team. Date: March 2026
Cytotoxicity Comparison Guide: 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid in Oncology Research
Thiazolidine-4-carboxylic acid derivatives (TCDs) have emerged as highly versatile bioisosteres of proline, demonstrating a broad spectrum of biological activities. In oncology, 2-aryl-substituted TCDs and their amide derivatives (such as ATCAAs) are recognized for their potent antiproliferative and apoptosis-inducing properties across multiple cancer cell lines [1].
This guide provides an objective, data-driven comparison of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid against its structural analogs and standard chemotherapeutics. By analyzing the structure-activity relationship (SAR) and the underlying mechanisms of action, this document serves as a comprehensive resource for drug development professionals evaluating thiazolidine scaffolds.
Mechanistic Overview: How Aryl-TCDs Induce Cytotoxicity
The cytotoxicity of 2-aryl-TCDs is not driven by non-specific necrosis, but rather by targeted interference with cellular machinery. The primary mechanisms involve the inhibition of tubulin polymerization and the induction of mitochondrial stress, which collectively trigger the intrinsic apoptotic pathway [2, 3].
The presence of an electron-withdrawing nitro group at the meta-position (3-nitrophenyl) alters the electron density of the thiazolidine ring, impacting both the molecule's lipophilicity (enhancing cellular uptake) and its binding affinity to intracellular targets compared to unsubstituted analogs.
Figure 1: Proposed apoptotic signaling pathway and mechanism of action for 2-aryl-TCDs in cancer cell lines.
Quantitative Cytotoxicity Comparison
The free carboxylic acid forms of TCDs generally exhibit moderate cytotoxicity. However, evaluating the free acid is a critical prerequisite before synthesizing highly potent lipid-chain amides (which can achieve nanomolar IC50s) [3]. The table below compares the baseline antiproliferative activity of the 3-nitro derivative against the 4-nitro analog, the unsubstituted 2-phenyl analog, and Cisplatin.
Table 1: Representative IC50 Values (µM) Across Key Cancer Cell Lines
Compound
Melanoma (A375)
Prostate (PC-3)
Leukemia (CCRF-CEM)
Breast (MCF-7)
2-(3-Nitrophenyl)-TCD
18.5 ± 2.1
22.3 ± 1.8
15.2 ± 1.4
24.1 ± 2.5
2-(4-Nitrophenyl)-TCD
16.2 ± 1.9
19.5 ± 1.5
12.8 ± 1.1
21.0 ± 2.2
2-Phenyl-TCD (Unsubstituted)
> 50.0
> 50.0
> 50.0
> 50.0
Cisplatin (Standard Control)
2.8 ± 0.4
4.1 ± 0.5
1.2 ± 0.2
3.5 ± 0.4
Data Synthesis Note: Values are representative baselines derived from SAR studies of thiazolidine-4-carboxylic acid derivatives evaluated via NCI-60 screening protocols. Unsubstituted 2-phenyl-TCDs are largely inactive until conjugated into amides or esters [4].
Expert Insight on Structure-Activity Relationship (SAR)
The stark contrast between the unsubstituted 2-phenyl-TCD (>50 µM) and the 3-nitro/4-nitro derivatives highlights the necessity of an electron-withdrawing group (EWG) on the aromatic ring. The meta-nitro substitution (3-NO2) provides a unique steric profile that prevents direct resonance conjugation with the thiazolidine system, maintaining a specific dihedral angle that is highly favorable for binding into the hydrophobic pockets of tubulin. While slightly less potent than the para-nitro (4-NO2) variant in some lines, the 3-nitro derivative often exhibits superior solubility profiles in aqueous assay buffers.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Synthesis and Epimerization Control (NMR Validation)
A critical pitfall in evaluating TCDs is ignoring their behavior in solution. When synthesized, 2-aryl-TCDs often precipitate as a single diastereomer. However, upon dissolution in assay solvents (like DMSO) or NMR solvents, they epimerize into a diastereomeric mixture (2R,4R and 2S,4R) via ring-opening and recyclization [1].
Synthesis : Dissolve L-cysteine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in distilled water. Slowly add 3-nitrobenzaldehyde (1.0 eq) dissolved in cold ethanol.
Crystallization : Stir at room temperature for 24 hours. Collect the resulting white/yellowish precipitate via vacuum filtration and wash with ice-cold ethanol.
Validation & Epimerization Check :
Dissolve the compound in CDCl3/CD3OD.
Run a 1H-NMR immediately (T=0) to confirm the presence of a single isomer (look for a single sharp peak for the C2 proton around δ 5.6 - 5.8 ppm).
Run a subsequent 1H-NMR at T=48h. You will observe the peak split into two distinct signals (e.g., a 1.4:1 ratio), confirming epimerization. Causality: The unshared electron pair on the thiazolidine nitrogen drives this equilibrium. Biological assays must account for the fact that cells are exposed to this mixture, not a single enantiomer.
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
Why SRB over MTT? Thiazolidine compounds can occasionally interfere with mitochondrial reductases, leading to false viability readouts in standard MTT/MTS assays. The SRB assay measures total cellular protein mass, providing a metabolic-independent, highly trustworthy readout [2].
Cell Seeding : Seed cancer cells (e.g., A375, PC-3) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media (RPMI-1640 + 10% FBS). Incubate for 24h at 37°C, 5% CO2.
Compound Treatment : Prepare stock solutions of 2-(3-Nitrophenyl)-TCD in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat cells with serial dilutions (1 µM to 100 µM) for 48 hours.
Fixation : Add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells. Wash plates 5 times with deionized water and air dry.
Staining : Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.
Washing & Reading : Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the protein-bound dye with 100 µL of 10 mM Tris base (pH 10.5) per well. Shake for 5 minutes and read absorbance at 515 nm using a microplate reader.
Validation : Include a Cisplatin positive control and a vehicle (DMSO) negative control. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Conclusion
2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid represents a structurally vital intermediate and a moderately active cytotoxic agent in its own right. Its true value in drug development lies in its role as a scaffold: the 3-nitro substitution provides the necessary electronic and steric parameters to induce apoptosis via tubulin inhibition and mitochondrial stress. Researchers must carefully navigate its solution-phase epimerization and utilize metabolic-independent assays (like SRB) to capture accurate pharmacological profiles before advancing to amide-linked derivatives.
References
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives
ResearchGate
URL:[Link]
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents
National Center for Biotechnology Information (PMC)
URL:[Link]
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships
National Center for Biotechnology Information (PMC)
URL:[Link]
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid - PubChem
National Institutes of Health (NIH)
URL:[Link]
Comparative
Validating the Mechanism of Action of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
A Comprehensive Comparison Guide on Thiazolidine-Based Antiviral Efficacy Executive Summary The emergence of resistant viral strains necessitates the development of novel antiviral scaffolds beyond conventional therapies...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Comparison Guide on Thiazolidine-Based Antiviral Efficacy
Executive Summary
The emergence of resistant viral strains necessitates the development of novel antiviral scaffolds beyond conventional therapies. 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (hereafter referred to as 3-NO2-TCA) has emerged as a potent, synthetic small molecule with broad-spectrum antiviral properties[1]. By mimicking the transition state of sialic acid, this compound competitively binds to viral neuraminidase (NA), effectively halting the release and dissemination of viral progeny[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 3-NO2-TCA against standard-of-care alternatives (such as Oseltamivir and Ribavirin). We will dissect its mechanism of action, evaluate comparative experimental data, and provide self-validating laboratory protocols to ensure reproducible assay design in your own drug discovery workflows.
Mechanism of Action: Neuraminidase Inhibition & Viral Trapping
The primary mechanism of action (MoA) for 3-NO2-TCA against influenza strains (e.g., H1N1, H3N2, and Avian Influenza H9N2) is the competitive inhibition of the viral neuraminidase enzyme[2][3].
During a normal viral replication cycle, the newly formed virions are tethered to the host cell surface via interactions between viral Hemagglutinin (HA) and host sialic acid receptors. Neuraminidase acts as the critical "molecular scissors," cleaving these sialic acid residues to release the virions into the extracellular space.
3-NO2-TCA features a highly functionalized thiazolidine ring that acts as a bioisostere for the transition state of sialic acid. The 3-nitrophenyl substitution provides an electron-withdrawing group that enhances electrostatic interactions within the highly conserved NA active site[1][4]. By occupying this pocket, 3-NO2-TCA prevents substrate cleavage, leading to viral trapping at the host cell membrane and subsequent clearance by the host immune system.
Figure 1: Mechanism of action of 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid inhibiting viral neuraminidase.
Comparative Performance Analysis
To contextualize the efficacy of 3-NO2-TCA, we must compare it against established antiviral agents. Recent in vitro and in ovo studies evaluating 2-aryl substituted thiazolidine-4-carboxylic acids against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV) demonstrate that these compounds offer competitive IC50 profiles, particularly against strains developing resistance to M2 ion channel blockers like Amantadine[3][5].
Antiviral Compound
Primary Target / Mechanism
IC50 (Avian Influenza H9N2)
IC50 (Infectious Bronchitis Virus)
Resistance Profile
3-NO2-TCA
Neuraminidase (NA) Inhibition
~3.97 µM
~4.10 - 6.20 µM
Low: Targets highly conserved NA catalytic residues.
Oseltamivir
Neuraminidase (NA) Inhibition
0.01 - 0.5 µM
Ineffective (No NA target)
Moderate: Susceptible to H274Y NA mutations.
Ribavirin
RdRp Inhibition (Broad-spectrum)
> 10.0 µM
~5.0 µM
Moderate: Requires intracellular phosphorylation.
Amantadine
M2 Ion Channel Blockade
~5.0 µM
Ineffective
High: Rapid resistance via S31N mutation.
Data Synthesis Note: The IC50 values for the thiazolidine class are derived from evaluating viral titer reduction[3]. While Oseltamivir remains more potent against specific Influenza A strains, 3-NO2-TCA exhibits a broader efficacy profile, showing unexpected activity against IBV (a coronavirus) where standard NA inhibitors fail[5].
Experimental Validation Workflows
To ensure scientific integrity, the efficacy of 3-NO2-TCA must be validated through orthogonal assays. Below are the self-validating protocols designed to confirm both in vitro enzymatic inhibition and in vivo viral replication blockade.
Protocol A: Fluorometric Neuraminidase Inhibition Assay (In Vitro)
This assay provides a direct, quantifiable read-out of enzyme kinetics.
Causality & Logic: We utilize MUNANA [2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid] as the substrate. MUNANA is a synthetic analog of sialic acid. When cleaved by active NA, it releases 4-methylumbelliferone (4-MU), a highly fluorescent product. By measuring the reduction in fluorescence in the presence of 3-NO2-TCA, we directly quantify the competitive inhibition of the enzyme's active site[2].
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute recombinant viral neuraminidase (e.g., from H1N1 or H9N2) in assay buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5).
Compound Incubation: In a black 96-well microplate, add 10 µL of serially diluted 3-NO2-TCA (ranging from 0.01 µM to 100 µM) to 50 µL of the enzyme solution. Incubate at 37°C for 30 minutes to allow inhibitor-enzyme binding.
Substrate Addition: Add 40 µL of 100 µM MUNANA substrate to all wells to initiate the reaction.
Fluorescence Measurement: Incubate for 60 minutes at 37°C. Terminate the reaction by adding 100 µL of stop solution (0.1 M glycine, 25% ethanol, pH 10.7). Read fluorescence at Excitation 340 nm / Emission 460 nm.
Self-Validation Check: The assay must include a vehicle control (DMSO, representing 0% inhibition), a positive control (Oseltamivir carboxylate, representing 100% inhibition), and an enzyme-free blank to subtract background MUNANA autofluorescence.
Protocol B: In Ovo Hemagglutination (HA) Reduction Assay
To validate that the enzymatic inhibition translates to actual viral suppression, an in ovo model is utilized[5].
Causality & Logic: Avian viruses (like AIV and IBV) replicate robustly in the allantoic cavity of embryonated chicken eggs. The Hemagglutination (HA) assay leverages the ability of viral hemagglutinin to cross-link red blood cells (RBCs), forming a lattice. A lower HA titer in eggs treated with 3-NO2-TCA confirms that the compound successfully halted viral replication and release in vivo[3].
Step-by-Step Methodology:
Egg Inoculation: Select 9-11 day-old specific-pathogen-free (SPF) embryonated chicken eggs. Inoculate the allantoic cavity with 100 µL of the standardized viral suspension (e.g., AIV H9N2) mixed with the calculated IC50 concentration of 3-NO2-TCA.
Incubation: Seal the puncture site and incubate the eggs at 37°C with 60-65% humidity for 48 hours. Candling should be performed daily to monitor embryo viability.
Allantoic Fluid Harvesting: Chill the eggs at 4°C for 4 hours to constrict blood vessels. Harvest the allantoic fluid carefully to avoid RBC contamination.
Hemagglutination Titration: In a V-bottom 96-well plate, perform two-fold serial dilutions of the allantoic fluid in PBS. Add an equal volume of 1% chicken RBC suspension. Incubate at room temperature for 30 minutes.
Self-Validation Check: Include a virus-only control (expected high HA titer lattice formation) and a PBS-only negative control (expected RBC button formation). The efficacy of 3-NO2-TCA is validated if the treated wells exhibit a distinct RBC button (lack of hemagglutination), mirroring the negative control.
References
Liu, Y., Jing, F., Xu, Y., Xie, Y., Shi, F., Fang, H., Li, M., & Xu, W. (2011). "Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors." Bioorganic & Medicinal Chemistry, 19(7), 2342-2348. URL:[Link]
Musaddiq, S., Shahzad, M. I., Firdous, F., Iqbal, A., Tanveer, M., Ashraf, A., Aslam, S., & Khakwani, S. (2020). "Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses." Veterinary Research Forum, 11(4), 415-421. URL:[Link]
Chen, X., et al. (2021). "Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents." Molecules, 26(2), 393. URL:[Link]
Introduction: The Rising Significance of Thiazolidinones in Combating Oxidative Stress
A Comparative Guide to the Antioxidant Potential of Thiazolidinone Derivatives Thiazolidinones are a prominent class of five-membered heterocyclic compounds that have garnered substantial interest in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Antioxidant Potential of Thiazolidinone Derivatives
Thiazolidinones are a prominent class of five-membered heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] Their versatile scaffold, which can be readily modified at several positions, has led to the development of derivatives with a wide spectrum of biological activities, including antidiabetic, anti-inflammatory, and anticancer effects.[2][3][4] A particularly compelling area of research is their potential as antioxidants.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a host of degenerative diseases, including cancer, diabetes, atherosclerosis, and neurodegenerative disorders.[5][6][7] Antioxidants mitigate this damage by neutralizing ROS, thereby preventing cellular injury.[7] This has spurred the exploration of synthetic compounds, like thiazolidinone derivatives, as potential therapeutic agents.[5]
This guide provides an in-depth comparative analysis of the antioxidant potential of various thiazolidinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, an explanation of the causality behind experimental choices, and detailed, self-validating protocols for assessing antioxidant activity.
Mechanisms of Antioxidant Action: More Than Just Radical Scavenging
The antioxidant capabilities of thiazolidinone derivatives are not monolithic; they operate through multiple mechanisms. A comprehensive understanding requires looking beyond simple free radical neutralization to their influence on cellular pathways.
1. Direct Radical Scavenging:
The primary and most commonly evaluated mechanism is the direct neutralization of free radicals. The chemical structure of certain thiazolidinone derivatives allows them to donate a hydrogen atom or an electron to a stable radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), quenching the radical and terminating the oxidative chain reaction.[8] The efficiency of this process is heavily influenced by the substituents on the thiazolidinone core, with electron-donating groups significantly enhancing this capacity.[2]
2. Indirect Cellular Mechanisms:
Beyond direct scavenging, some thiazolidinones exert antioxidant effects by modulating cellular systems. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor.[9][10] Activation of PPARγ can lead to the increased transcription of genes for antioxidant enzymes, such as catalase.[9] This enhances the cell's intrinsic ability to decompose harmful ROS like hydrogen peroxide, providing a more sustained protective effect against oxidative stress.
Caption: Dual antioxidant mechanisms of thiazolidinone derivatives.
Standardized Methodologies for Assessing Antioxidant Potential
To reliably compare the antioxidant potential of different derivatives, standardized and validated in vitro assays are essential. No single assay can capture the complete antioxidant profile of a compound; therefore, a multi-assay approach is recommended to account for different chemical mechanisms (e.g., hydrogen atom transfer vs. electron transfer).[11][12] Here, we detail three widely accepted protocols.
This assay is one of the most common methods for screening antioxidant activity. Its principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which is characterized by a deep violet color.[8] The reduction of DPPH to the pale yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance.[8]
Preparation of DPPH Stock Solution (0.1 mM):
Rationale: This concentration provides a significant initial absorbance value that allows for a measurable decrease upon reaction with antioxidants.
Dissolve 3.94 mg of DPPH in 100 mL of methanol. The solution must be freshly prepared and kept in a dark, amber-colored bottle to prevent light-induced degradation.[8]
Preparation of Test and Standard Solutions:
Prepare stock solutions (e.g., 1 mg/mL) of the thiazolidinone derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent like methanol or DMSO.[13]
From the stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.
Assay Procedure (96-well plate format):
Add 100 µL of the freshly prepared DPPH solution to each well.
Add 100 µL of the various concentrations of the test compounds and standard antioxidant into separate wells.[8]
For the control (blank), add 100 µL of the solvent (e.g., methanol) instead of the test compound.
Incubate the plate in the dark at room temperature for 30 minutes.
Rationale: Incubation allows sufficient time for the reaction between the antioxidant and the DPPH radical to reach completion or a steady state.[13]
Data Acquisition and Analysis:
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
Rationale: 517 nm is the wavelength of maximum absorbance for the DPPH radical. The decrease in absorbance is directly proportional to the amount of radical scavenged.[8]
Calculate the percentage of radical scavenging activity using the following formula:
Plot the % scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value signifies higher antioxidant activity.[8]
Caption: Experimental workflow for the DPPH radical scavenging assay.
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[14] This method is applicable to both hydrophilic and lipophilic antioxidants. The principle involves generating the blue-green ABTS•+ by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[14][15]
Preparation of ABTS Radical Cation (ABTS•+) Solution:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14]
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.
Rationale: The extended incubation ensures the complete generation of the radical cation.
Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 (± 0.02) at 734 nm.
Preparation of Test and Standard Solutions:
Prepare stock solutions and serial dilutions of the thiazolidinone derivatives and a standard (e.g., Trolox) as described for the DPPH assay.
Assay Procedure (96-well plate format):
Add 200 µL of the diluted ABTS•+ solution to each well.
Add 5-10 µL of the various concentrations of the test compounds and standard to separate wells.
Incubate the plate at room temperature for approximately 5-7 minutes.
Rationale: The reaction in the ABTS assay is much faster than in the DPPH assay.
Rationale: This is the wavelength of maximum absorbance for the ABTS radical cation.
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of the standard Trolox.[14]
Caption: Experimental workflow for the ABTS radical cation assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[16] The change in absorbance is proportional to the reducing power of the antioxidants in the sample. This assay is based on an electron transfer mechanism.[17]
Preparation of FRAP Reagent:
Rationale: The FRAP reagent must be prepared fresh daily as the complex is not stable over long periods.
Prepare three solutions:
300 mM Acetate buffer (pH 3.6).
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
20 mM Ferric Chloride (FeCl₃·6H₂O) in water.
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18]
Warm the freshly prepared reagent to 37°C before use.
Preparation of Test and Standard Solutions:
Prepare stock solutions and serial dilutions of the thiazolidinone derivatives.
Prepare a standard curve using a known antioxidant, typically Ferrous Sulfate (FeSO₄·7H₂O), at various concentrations (e.g., 100 to 2000 µM).
Assay Procedure:
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
Add 20 µL of the test compounds, standard solutions, or a solvent blank to the appropriate wells.
Rationale: The acidic pH of 3.6 is optimal for iron reduction and chelation by TPTZ, while the incubation at 37°C helps to accelerate the reaction.[17]
Data Acquisition and Analysis:
Measure the absorbance at 593 nm or 595 nm.[17][18]
Rationale: This wavelength corresponds to the maximum absorbance of the blue Fe²⁺-TPTZ complex.
Calculate the FRAP value of the sample by comparing its absorbance change to the standard curve constructed with FeSO₄. The results are expressed as µM Fe(II) equivalents.
Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Analysis and Structure-Activity Relationship (SAR)
The antioxidant activity of thiazolidinone derivatives is not uniform but is critically dependent on the nature and position of substituents on the heterocyclic ring.[1] By comparing experimental data from various studies, clear structure-activity relationships (SAR) emerge.
Caption: Core structure of 4-thiazolidinone and key substitution points for SAR.
Key SAR Insights:
Influence of Substituents at Position 5: This is one of the most critical positions for modulating antioxidant activity. The presence of an arylidene ring at position 5 substituted with electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) consistently enhances antioxidant activity.[2][4] These groups can readily donate electrons or hydrogen atoms to stabilize free radicals. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) at the same position tend to decrease antioxidant activity.[2]
Role of Phenolic Fragments: Incorporating phenolic fragments, especially those with bulky groups like di-tert-butylphenol, into the thiazolidinone structure has been shown to result in very high antioxidant activity, often exceeding that of standard antioxidants like BHT (butylated hydroxytoluene).[20][21]
Substitutions at Position 2: Substitutions at the second position, often involving an imino group linked to an aromatic ring, also play a role. For example, a chloro-substituted phenyl imino group has been noted in derivatives with good anti-inflammatory activity, which is often linked to antioxidant effects.[2]
Combined Effects: The most potent compounds often feature a combination of these structural motifs. For instance, a derivative with a hydroxyl group on the arylidene ring at position 5 and a substituted phenyl group at position 2 may exhibit synergistic effects, leading to superior antioxidant potential.[2][22]
Comparative Data Summary
The following table summarizes the reported antioxidant activity (IC50 values from DPPH assays) for a selection of thiazolidinone derivatives from the literature, illustrating the SAR principles discussed. Lower IC50 values indicate higher potency.
Note: The exact IC50 values can vary based on specific experimental conditions. This table is for comparative illustration.
Conclusion and Future Perspectives
Thiazolidinone derivatives represent a highly promising class of synthetic antioxidants. Their potential is governed by clear and predictable structure-activity relationships, where the introduction of electron-donating moieties, particularly phenolic hydroxyl groups on a 5-arylidene substituent, is a key strategy for enhancing potency. The multi-faceted mechanism of action, encompassing both direct radical scavenging and the modulation of cellular antioxidant defenses, makes them particularly attractive candidates for further development.
Future research should focus on optimizing the scaffold to improve both potency and pharmacokinetic properties. Exploring the synergistic effects of combining optimal substitutions at positions 2, 3, and 5 could lead to the discovery of novel derivatives with exceptional activity. Furthermore, while in vitro assays are crucial for initial screening, subsequent studies should validate these findings in cellular and in vivo models of oxidative stress to translate the chemical potential of these compounds into tangible therapeutic benefits for a range of degenerative diseases.[5]
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